BCR-ABL kinase-IN-3 (dihydrocholide)

Catalog No.
S12861294
CAS No.
M.F
C35H32Cl2FN9O
M. Wt
684.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BCR-ABL kinase-IN-3 (dihydrocholide)

Product Name

BCR-ABL kinase-IN-3 (dihydrocholide)

IUPAC Name

N-[3-(2-cyanopropan-2-yl)-5-(4-methylimidazol-1-yl)phenyl]-2-fluoro-4-methyl-5-[2-[8-[(1-methylpyrazol-4-yl)amino]imidazo[1,2-a]pyridin-3-yl]ethynyl]benzamide;dihydrochloride

Molecular Formula

C35H32Cl2FN9O

Molecular Weight

684.6 g/mol

InChI

InChI=1S/C35H30FN9O.2ClH/c1-22-11-31(36)30(34(46)42-26-13-25(35(3,4)20-37)14-29(15-26)44-18-23(2)39-21-44)12-24(22)8-9-28-17-38-33-32(7-6-10-45(28)33)41-27-16-40-43(5)19-27;;/h6-7,10-19,21,41H,1-5H3,(H,42,46);2*1H

InChI Key

RLNVXPNBWIJORT-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C(C=C1C#CC2=CN=C3N2C=CC=C3NC4=CN(N=C4)C)C(=O)NC5=CC(=CC(=C5)C(C)(C)C#N)N6C=C(N=C6)C)F.Cl.Cl

BCR-ABL kinase-IN-3 dihydrocholide mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Profile of BCR-ABL-IN-3

The table below summarizes the available quantitative data for BCR-ABL-IN-3:

Parameter Value / Description
Bioactivity Description Highly effective, irreversible inhibitor of Bcr-Abl [1]
Molecular Target BCR-ABL (T315I mutant, in Ba/F3 cells) [1]
Reported IC₅₀ ≤ 100 nM (for Ba/F3 Bcr-Abl T315I) [1]
In Vivo Efficacy Significant antitumor effects in mice implanted with Ba/F3 Bcr-Abl T315I cells (15 mg/kg, twice daily) [1]
Pharmacokinetics (Rat) Cmax: 5485 ng/mL; AUC: 5450 h·ng/mL (after IV administration) [1]
Molecular Weight 466.89 [1]
Chemical Formula C₂₀H₁₇ClF₂N₄O₃S [1]

Mechanism and Research Context

The search results confirm that BCR-ABL-IN-3 is an irreversible inhibitor, but the precise mechanism is not detailed [1]. The following diagram illustrates the general development logic for BCR-ABL inhibitors like BCR-ABL-IN-3, which target resistance mutations.

G BCR_ABL_Oncogene BCR-ABL Oncogene TKI_Therapy TKI Therapy (e.g., Imatinib) BCR_ABL_Oncogene->TKI_Therapy Resistance Development of Resistance TKI_Therapy->Resistance KD_Mutations Kinase Domain Mutations (e.g., T315I 'Gatekeeper') Resistance->KD_Mutations NextGen_Inhibitors Next-Gen Inhibitors KD_Mutations->NextGen_Inhibitors BCR_ABL_IN_3 BCR-ABL-IN-3 (Irreversible Inhibitor) NextGen_Inhibitors->BCR_ABL_IN_3 Designed to overcome T315I

Development logic for BCR-ABL inhibitors targeting resistance mutations like T315I.

  • The T315I Mutation Challenge: The "gatekeeper" T315I mutation in the BCR-ABL kinase domain is a major resistance mechanism [2] [3]. This mutation introduces steric hindrance and eliminates a critical hydrogen bond, making it resistant to nearly all first- and second-generation TKIs [2] [4] [5]. BCR-ABL-IN-3 was developed to address this challenge [1].

  • Irreversible Inhibition: Unlike earlier reversible ATP-competitive inhibitors, BCR-ABL-IN-3 acts as an irreversible inhibitor [1]. It is designed to form a permanent covalent bond with the kinase, potentially leading to sustained target suppression and overcoming issues of drug resistance [1].

Research Considerations

  • Explore Related Compounds: To better understand the potential mechanism, you may find it useful to study published irreversible inhibitors or allosteric inhibitors like asciminib [6]. Asciminib has a different mechanism, binding to the myristoyl pocket of BCR-ABL (STAMP), and is also active against the T315I mutation [6].

  • Consult Specialized Databases: The most detailed structural data, binding kinetics, and full synthetic protocols for BCR-ABL-IN-3 likely reside in specialized commercial compound databases or the primary scientific article that first reported it, which was not among the current search results.

References

BCR-ABL kinase-IN-3 binding affinity to Abl kinase domain

Author: Smolecule Technical Support Team. Date: February 2026

Structural Biology of the Abl Kinase Domain

The Abl kinase domain is a bi-lobed structure that switches between active and inactive conformations, a key feature exploited by inhibitor drugs [1] [2].

  • Kinase Domain Conformations: The domain's state is largely defined by the position of the activation loop (A-loop) and a critical DFG motif (Asp-Phe-Gly) [1] [2].
    • Active State (DFG-in): The A-loop is open, allowing ATP and substrate binding. The DFG motif is oriented inward, with D381 coordinating a Mg²⁺ ion for catalysis [1].
    • Inactive State (DFG-out): The A-loop folds back, blocking the ATP-binding site. The DFG motif flips, causing the F382 residue to occupy the ATP pocket and creating a unique hydrophobic pocket that many TKIs target [1] [3].
  • Regulatory Domains (SH2 and SH3): In the wild-type ABL1 protein, the SH2 and SH3 domains form a clamp that locks the kinase in an inactive state. The BCR::ABL fusion protein escapes this regulation, leading to constitutive activity [1].

The table below summarizes the key structural elements that influence inhibitor binding.

Structural Element Functional Role Impact on Inhibitor Binding
ATP-Binding Pocket Binds ATP for catalysis; target site for competitive inhibitors [2]. Directly binds inhibitors; mutations here often cause resistance [2] [3].
Activation Loop (A-loop) Contains Tyr393; phosphorylation stabilizes the active state [1]. Its conformation determines accessibility to the ATP pocket [1].
DFG Motif Switches between "DFG-in" (active) and "DFG-out" (inactive) conformations [1] [2]. "DFG-out" conformation creates a specific pocket for many TKIs (e.g., Imatinib) [2].
P-loop (Phosphate-Binding Loop) Highly flexible; interacts with ATP phosphates [2]. P-loop mutations (e.g., Y253F, E255K) are common and can confer resistance [4].
Gatekeeper Residue (Thr315) Controls access to a hydrophobic pocket in the active site [2] [5]. The T315I mutation introduces steric hindrance, blocking binding of most 1st/2nd-gen TKIs [2] [3].
αC-helix Part of the N-lobe; position regulates kinase activity [1]. Can swing in/out, affecting the size and shape of the ATP-binding pocket [1].

Experimental Protocols for Evaluating Inhibitor Binding

To fully characterize a compound like BCR-ABL kinase-IN-3, researchers use a combination of biochemical, cellular, and structural assays.

Kinase Activity and Inhibition Assays

These assays measure the compound's ability to directly inhibit kinase function.

  • Method: A common approach uses a kinase activity assay that quantifies ADP production as a proxy for kinase activity. The relative fluorescence intensity (RFU) is detected, and the amount of ADP produced is calculated against a standard curve to reflect the kinase activity in the presence and absence of the inhibitor [6].
  • Data Analysis: The IC₅₀ value (half-maximal inhibitory concentration) is determined by measuring inhibition across a range of drug concentrations. Lower IC₅₀ indicates higher potency [2].
Cellular Proliferation and Viability Assays

These tests evaluate the compound's effect on the survival of BCR-ABL-positive leukemia cells.

  • CCK-8 Assay: Cells are plated in 96-well plates, treated with the inhibitor, and incubated. A CCK-8 solution is added, and the absorbance at 450 nm is measured. Higher absorbance indicates greater cell viability [6].
  • Colony Formation Assay: A small number of treated cells are seeded in semisolid medium and cultured for about 10 days. The number of colonies formed is counted, with fewer colonies indicating stronger anti-proliferative effects [6].
Analysis of Downstream Signaling Pathways

Effective kinase inhibition disrupts downstream survival signals, which can be measured by western blot.

  • Protocol: Cells are lysed, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with phospho-specific antibodies against key signaling molecules (e.g., p-CrkL, p-STAT5, p-Akt). Reduced phosphorylation indicates successful pathway inhibition [6] [4].
Structural Analysis of Binding

Understanding the exact binding mode requires high-resolution structural techniques.

  • X-ray Crystallography: The BCR-ABL kinase domain is co-crystallized with the bound inhibitor. The crystal structure reveals atomic-level interactions, such as hydrogen bonds and van der Waals forces, with key residues like Thr315 [1] [2].
  • Molecular Docking: If a crystal structure is unavailable, computational docking can be used. The compound's structure is computationally fitted into the ATP-binding pocket of a known BCR-ABL structure to predict binding poses and interactions [7].

The following diagram illustrates a typical workflow that integrates these key experimental methods.

Start Compound of Interest Biochem Biochemical Assays (Kinase Activity, IC₅₀) Start->Biochem Cellular Cellular Assays (Viability, Colony Formation) Biochem->Cellular Signaling Signaling Analysis (Western Blot) Cellular->Signaling Structural Structural Analysis (Crystallography, Docking) Signaling->Structural Data Integrated Data Structural->Data

Future Directions and Broader Lessons

The development of BCR-ABL inhibitors is a cornerstone of targeted cancer therapy. Future strategies to overcome resistance include:

  • Combination Therapies: Using ATP-competitive inhibitors alongside allosteric inhibitors (e.g., GNF-2) that bind to the myristoyl pocket, which can help suppress resistant clones [3].
  • Targeting Compound Mutations: The emergence of multiple mutations in the same clone requires new inhibitors and combination regimens [3].

References

Preclinical Data for a Novel BCR-ABL Inhibitor (S116836)

Author: Smolecule Technical Support Team. Date: February 2026

While data for "BCR-ABL kinase-IN-3" is unavailable, the table below summarizes the robust preclinical efficacy of S116836, a different but well-documented BCR-ABL inhibitor, illustrating the type of data typically found in such studies [1].

Experimental Model Key Findings Quantitative Results / Significance
In Vitro (BaF3 cells) Efficacy against WT and T315I mutant BCR-ABL. Confirmed activity against imatinib-resistant mutation [1].
Mechanism of Action Inhibits BCR-ABL phosphorylation and downstream signaling. Molecular confirmation of target engagement [1].
Cell Cycle & Apoptosis Induces G0/G1 phase arrest and apoptosis. Disrupts cancer cell proliferation and survival [1].
Oxidative Stress Increases ROS production; decreases GSH production. Induces cytotoxic stress in leukemic cells [1].
In Vivo (Mouse Xenograft) Inhibits tumor growth and volume (WT & T315I mutant). Demonstrated efficacy in a live animal model [1].
Safety Profile No significant cardiotoxicity observed in mice. Suggests a potentially favorable safety profile [1].

Detailed Experimental Protocols

Based on the study of S116836 and standard practices in the field, here are the methodologies for key preclinical experiments [1].

Cell-Based Viability and Proliferation Assays
  • Purpose: To determine the anti-leukemic efficacy of the inhibitor.
  • Methodology: Use murine BaF3 cells engineered to express either wild-type (WT) or T315I-mutant BCR-ABL. Cells are treated with a range of inhibitor concentrations.
  • Key Steps:
    • Seed cells in 96-well plates.
    • Add the inhibitor in a dose-dependent manner (e.g., from 1 nM to 10 µM).
    • Incubate for 48-72 hours.
    • Measure cell viability using a colorimetric assay like MTT or CCK-8.
  • Outcome Measurement: Calculate the half-maximal inhibitory concentration (IC₅₀).
Analysis of Apoptosis and Cell Cycle
  • Purpose: To elucidate the mechanism of cell death.
  • Methodology:
    • Apoptosis: Use Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry to distinguish early apoptotic, late apoptotic, and necrotic cells.
    • Cell Cycle: Fix cells with ethanol, treat with RNase, stain DNA with PI, and analyze distribution (G0/G1, S, G2/M phases) via flow cytometry.
Western Blotting for Signaling Pathways
  • Purpose: To confirm target inhibition and effects on downstream signaling.
  • Methodology:
    • Treat cells with the inhibitor for a set time (e.g., 24 hours).
    • Lyse cells and extract total protein.
    • Separate proteins by SDS-PAGE gel and transfer to a nitrocellulose membrane.
    • Probe the membrane with specific primary antibodies against:
      • Phospho-BCR-ABL (to confirm direct inhibition)
      • Key downstream proteins (e.g., CrkL, STAT5, MAPK, AKT)
      • Total proteins to ensure equal loading.
    • Use HRP-conjugated secondary antibodies and chemiluminescence for detection.
In Vivo Xenograft Mouse Model
  • Purpose: To evaluate efficacy and preliminary safety in a whole organism.
  • Methodology:
    • Tumor Implantation: Subcutaneously inject BaF3/WT or BaF3/T315I cells into immunodeficient mice (e.g., NOD/SCID).
    • Treatment: Once tumors are palpable, randomize mice into control and treatment groups. Administer the inhibitor or vehicle control via oral gavage daily.
    • Monitoring: Measure tumor volume with calipers regularly and monitor mouse body weight for signs of toxicity.
    • Termination: At the end of the study, harvest tumors and key organs (e.g., heart, liver) for further analysis.

BCR-ABL Signaling and Experimental Workflow

The following diagram maps the core BCR-ABL signaling pathway and the primary experimental approaches used to evaluate a candidate inhibitor, synthesizing information from multiple sources [1] [2] [3].

Diagram illustrating the key BCR-ABL-driven signaling pathways contributing to CML and the primary experimental methods used to evaluate a kinase inhibitor. The BCR-ABL fusion protein constitutively activates multiple downstream pathways (like PI3K/AKT and JAK/STAT) that promote survival and proliferation while inhibiting apoptosis in leukemic cells [2] [3] [4]. The efficacy of a potential inhibitor is tested at multiple levels, from molecular target engagement and cellular viability to in vivo tumor suppression and safety [1].

Future Research Directions

The field continues to evolve to address key challenges:

  • Targeting Persistence: A major hurdle is that CML stem cells can survive BCR-ABL kinase inhibition, leading to disease persistence and relapse. These cells revert to cytokine-dependent survival even with effective kinase suppression, highlighting the need for non-kinase-targeting therapies [5].
  • Overcoming Resistance: The T315I "gatekeeper" mutation and others confer resistance to most available TKIs [6]. This drives the development of third-generation inhibitors and drugs with alternative mechanisms, such as:
    • Asciminib, an allosteric inhibitor that targets the myristoyl pocket of BCR-ABL [7].
    • Novel candidates like olverembatinib, ELVN-001, TGRX-678, and TERN-701 that are under investigation [7].

References

BCR-ABL kinase-IN-3 molecular docking studies with ABL tyrosine kinase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking and Dynamics for BCR-ABL Inhibitors

The methodologies used to study similar BCR-ABL inhibitors provide an excellent framework you can apply to "BCR-ABL kinase-IN-3". The general workflow integrates multiple computational techniques, as shown below.

workflow Figure: Computational Workflow for BCR-ABL Inhibitor Analysis Protein & Ligand\nPreparation Protein & Ligand Preparation Molecular Docking Molecular Docking Protein & Ligand\nPreparation->Molecular Docking Molecular Dynamics\nSimulations Molecular Dynamics Simulations Molecular Docking->Molecular Dynamics\nSimulations Binding Free Energy\nCalculation (MM-GBSA/PBSA) Binding Free Energy Calculation (MM-GBSA/PBSA) Molecular Dynamics\nSimulations->Binding Free Energy\nCalculation (MM-GBSA/PBSA) Experimental\nValidation Experimental Validation Binding Free Energy\nCalculation (MM-GBSA/PBSA)->Experimental\nValidation

Detailed Experimental Protocols

Here are the established protocols from recent studies that you can adapt for your research on "BCR-ABL kinase-IN-3".

  • Protein Structure Preparation

    • Source: Retrieve the 3D crystal structure of the ABL tyrosine kinase domain from the Protein Data Bank. Commonly used structures include 3OXZ (wild-type), 3QRJ (T315I mutant), and 3OY3 (T315I mutant) [1] [2].
    • Preparation: Use software like Schrödinger's Protein Preparation Wizard or a similar workflow. This involves adding hydrogen atoms, assigning bond orders, correcting protonation states, and filling in missing side chains or loops [1]. A final restrained energy minimization is performed using a force field like OPLS_2005 to remove atomic clashes [1].
  • Ligand Preparation

    • If the structure of "BCR-ABL kinase-IN-3" is available in a database like PubChem, you can download its 3D structure. If not, you may need to sketch and optimize it using chemical drawing software.
    • The ligand structure is prepared using a tool like Schrödinger's LigPrep. This process generates possible tautomers, stereoisomers, and ionization states at a physiological pH (e.g., 7.0 ± 0.5) [1]. The geometry is then optimized using the same force field as the protein.
  • Molecular Docking

    • Grid Generation: Define a 3D grid box centered on the ATP-binding site of the ABL kinase. A typical box size is 24 × 24 × 24 ų to encompass key residues like Glu286, Met318, and Asp381 [1].
    • Docking Execution: Perform docking using a program like Glide (Schrödinger) in XP (Extra Precision) mode or AutoDock Vina [1] [3]. This predicts the binding pose and calculates a docking score representing the binding affinity.
  • Molecular Dynamics (MD) Simulations

    • System Setup: Place the docked protein-ligand complex in a simulation box (e.g., cubic) with an explicit solvent model like TIP3P water molecules. Neutralize the system's charge by adding ions (e.g., Na⁺ or Cl⁻) [1].
    • Simulation Run: Use software like GROMACS or Desmond with a force field (e.g., OPLS3 or GROMOS 53A6). A typical protocol involves:
      • Energy minimization (e.g., 1000 ps steepest descent).
      • System equilibration under NVT (constant Number, Volume, Temperature) and NPT (constant Number, Pressure, Temperature) ensembles (e.g., 100 ps each).
      • A production run of at least 10 nanoseconds (ns), though modern studies often run for 50-100 ns or longer for stability [1] [4].
  • Binding Free Energy Calculation

    • After MD simulation, use the MM-GBSA or MM-PBSA method to calculate the binding free energy. This method provides a more rigorous estimate of binding affinity than docking scores alone [1]. The formula is: ΔG_bind = G_complex - (G_protein + G_ligand)
    • This calculation combines molecular mechanics energy with solvation contributions (polar and non-polar) [2].

Key Interactions and Quantitative Data from Analogs

To help you contextualize your findings for "BCR-ABL kinase-IN-3", the table below summarizes data from several recently studied BCR-ABL inhibitors.

Compound / Molecule Target / Mutation Key Binding Interactions Calculated Binding Energy (ΔG, kJ/mol) Experimental IC₅₀ / GI₅₀
Withaferin-A ABL (Catalytic site) Docking at catalytic site [4] -82.19 ± 5.48 [4] N/A (Natural compound)
Withaferin-A ABL (Allosteric site) Docking at allosteric site [4] -67.00 ± 4.96 [4] N/A (Natural compound)
Imatinib (Control) ABL (Catalytic site) Standard control [4] -78.11 ± 5.21 [4] 0.33 µM [5]
Purine derivative 7a Bcr-Abl Synthesized purine inhibitor [5] N/A 0.13 µM [5]
Purine derivative 7c Bcr-Abl Synthesized purine inhibitor [5] N/A 0.19 µM (Bcr-Abl); 0.30 µM (K562 cells) [5]
ZINC21710815 Bcr-Abl (WT & T315I) Identified via pharmacophore screening [6] N/A Inhibited K562, BaF3/WT, BaF3/T315I cell proliferation [6]

Interpreting Docking Results for BCR-ABL

When you analyze your docking results for "BCR-ABL kinase-IN-3", focus on how it interacts with key regions of the ABL kinase, especially if you are investigating mutant forms.

  • Binding Conformation: Determine if the compound binds to the DFG-out (inactive) conformation, like imatinib and nilotinib (Type II inhibitors), or the DFG-in (active) conformation, like dasatinib (Type I inhibitor) [3].
  • Critical Interactions: Look for specific interactions that contribute to strong binding and potency:
    • Hydrogen bonds with key residues such as Met318, Glu286, Asp381, and the backbone of the hinge region [5] [1].
    • Hydrophobic interactions with residues like Tyr253, Phe382, and Ile313 (or Ile315 in the T315I mutant) [1].
  • The T315I "Gatekeeper" Mutation: This is a major challenge. The mutation removes a critical hydrogen bond and causes steric hindrance [2]. Effective inhibitors against T315I, like ponatinib, often have a linear, rigid structure (e.g., an ethynyl linkage) that can bypass the bulky isoleucine side chain [1]. Your analysis should check if "BCR-ABL kinase-IN-3" can accommodate this steric change.

Validating Computational Findings

Computational predictions require experimental validation to confirm biological activity. The signaling diagram below shows the pathways your compound would ideally disrupt.

pathway Figure: BCR-ABL Signaling Pathway and Inhibition Mechanism BCR-ABL\n(Constitutively Active) BCR-ABL (Constitutively Active) Uncontrolled Proliferation\n& Inhibition of Apoptosis Uncontrolled Proliferation & Inhibition of Apoptosis BCR-ABL\n(Constitutively Active)->Uncontrolled Proliferation\n& Inhibition of Apoptosis Activates STAT5 STAT5 BCR-ABL\n(Constitutively Active)->STAT5 Phosphorylates Crkl Crkl BCR-ABL\n(Constitutively Active)->Crkl Phosphorylates PI3K/AKT PI3K/AKT BCR-ABL\n(Constitutively Active)->PI3K/AKT Activates RAS/MAPK RAS/MAPK BCR-ABL\n(Constitutively Active)->RAS/MAPK Activates Cell Survival Cell Survival STAT5->Cell Survival Adhesion & Migration Adhesion & Migration Crkl->Adhesion & Migration Survival & Growth Survival & Growth PI3K/AKT->Survival & Growth Proliferation Proliferation RAS/MAPK->Proliferation Inhibitor (e.g., BCR-ABL kinase-IN-3) Inhibitor (e.g., BCR-ABL kinase-IN-3) Inhibitor (e.g., BCR-ABL kinase-IN-3)->BCR-ABL\n(Constitutively Active) Blocks ATP site

Key experimental assays include [6] [5]:

  • Kinase Inhibition Assays: Measure the IC₅₀ value, which is the concentration of the compound needed to inhibit half of the BCR-ABL kinase activity in a biochemical assay.
  • Cellular Antiproliferative Assays: Determine the GI₅₀ value against CML cell lines (e.g., K562, KCL22) and, crucially, against imatinib-resistant cell lines expressing mutations like KCL22-B8 (T315I) [5].
  • Mechanism of Action Studies: Use western blotting to detect reduced levels of phosphorylated BCR-ABL and its downstream effectors, such as p-STAT5 and p-Crkl, in treated cells [6].

References

ADMET Properties and Evaluation Platforms for Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes information from the search results on the key parameters assessed for drug-likeness and the computational tools commonly used in their evaluation [1].

Category Key Parameters Example Experimental/Computational Platforms
Physicochemical Properties Molecular Weight, Log P (lipophilicity), Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors/Acceptors, Number of Rotatable Bonds [1] Molinspiration, Molsoft, SwissADME, Mcule, AdmetLab 3.0 [1]
Pharmacokinetics (ADME) Caco-2 Permeability (intestinal absorption), Human Intestinal Absorption (HIA), P-glycoprotein (P-gp) substrate/inhibition, Plasma Protein Binding (PPB), Total Clearance [1] SwissADME, PreADMET, admetSAR, pkSCM, Deep-PK, AdmetLab 3.0 [1]
Toxicity Mutagenicity (Ames test), Carcinogenicity, hERG inhibition (cardiotoxicity), Hepatotoxicity [1] admetSAR, PreADMET, Toxicity Estimation Software Tool (T.E.S.T) [1]

A Workflow for Consensus ADMET Profiling

cluster_platforms Platforms for In Silico Profiling Start Compound of Interest Step1 Initial Bibliographic Review Start->Step1 Step2 Multi-Platform In Silico Profiling Step1->Step2 Step3 Consensus Data Analysis Step2->Step3 SwissADME SwissADME Step2->SwissADME Molsoft Molsoft Step2->Molsoft AdmetLab AdmetLab Step2->AdmetLab PreADMET PreADMET Step2->PreADMET TEST TEST Step2->TEST Step4 Validation & Advanced Studies Step3->Step4 End Lead Compound Identification Step4->End

Methodology for consensus ADMET screening [1]

References

BCR-ABL kinase-IN-3 inhibition of downstream signaling pathways

Author: Smolecule Technical Support Team. Date: February 2026

BCR-ABL Signaling Pathways and Inhibition

The constitutive activity of the BCR-ABL tyrosine kinase drives oncogenesis in Chronic Myelogenous Leukemia (CML) by activating multiple downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis [1] [2]. The diagram below illustrates these core pathways and the points where kinase inhibition occurs.

G BCR-ABL Downstream Signaling and Inhibitor Action BCR_ABL BCR-ABL Fusion Kinase (Constitutively Active) Inhibitor ATP-competitive Inhibitor (e.g., BCR-ABL kinase-IN-3) BCR_ABL->Inhibitor  Binds ATP-pocket CRKL CRKL (Adaptor Protein) BCR_ABL->CRKL STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K MYC c-MYC BCR_ABL->MYC via STAT5 MEK_ERK MEK/ERK Pathway CRKL->MEK_ERK ... STAT5_act STAT5 Activation (Transcriptional Regulator) STAT5->STAT5_act RAS->MEK_ERK AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR MYC_exp c-MYC Expression MYC->MYC_exp JAK JAK JAK->STAT5 STAT5_act->MYC_exp Prolif Uncontrolled Proliferation MEK_ERK->Prolif Survival Enhanced Survival AKT_mTOR->Survival AntiApoptosis Resistance to Apoptosis AKT_mTOR->AntiApoptosis MYC_exp->Prolif

BCR-ABL activates downstream pathways; inhibitors target kinase activity. Dashed lines indicate indirect activation [3] [1] [4].

Experimental Protocols for Pathway Analysis

To generate data on inhibitor efficacy, researchers use standardized biochemical and cellular assays. The workflow below outlines a typical process for treating cells, preparing lysates, and analyzing signaling inhibition.

G Workflow for Analyzing BCR-ABL Inhibitor Effects A Cell Culture (Use BCR-ABL+ lines like K562, Ba/F3) B Compound Treatment (Dose-range of inhibitor in 96-well plate) A->B C Cell Lysis & Protein Extraction (Use filter plates for efficiency) B->C D Downstream Analysis C->D D1 Western Blot (p-CRKL, p-STAT5, p-ERK) D->D1 D2 Biochemical Kinase Assay (IC50 determination) D->D2 D3 Proliferation Assay (MTT/Cell Titer-Glo) D->D3

Key steps include cell treatment, lysate preparation, and multiple analysis methods to confirm inhibitor effects [3] [5] [4].

Key Methodological Details
  • Cell Lysis in 96-Well Filter Plates: This protocol allows for high-throughput processing. After drug treatment, media is removed by centrifugation. Cells are washed with cold PBS and then lysed directly in the wells using a phospho-safe extraction reagent with protease and phosphatase inhibitors. Lysates are collected by centrifugation into a receiver plate [5].
  • Solid-Phase Kinase Assay (SPA): This method detects BCR-ABL activity more physiologically than pure enzyme assays. Peptide substrates (e.g., Cys-Abltide) are covalently attached to hydrogel plates. Cell lysates are added, and a kinase reaction is performed. Phosphorylated peptide is detected using anti-phosphotyrosine antibody and chemiluminescence [5].
  • Analysis of Downstream Signaling: As shown in [3] and [4], the efficacy of an inhibitor is confirmed by measuring the reduction of phosphorylated proteins via Western blot. Key readouts include:
    • p-CRKL: A direct adaptor substrate of BCR-ABL.
    • p-STAT5 and p-ERK: Critical mediators of oncogenic transcription and proliferation.

Quantitative Data from Related Inhibitors

While quantitative data for "BCR-ABL kinase-IN-3" is not available in the search results, the table below summarizes key metrics for other inhibitors as reported in recent studies, which serve as a benchmark for expected data.

Table 1: Inhibitor Potency in Biochemical and Cellular Assays

Compound Target(s) BCR-ABL WT IC₅₀ (nM) BCR-ABL T315I IC₅₀ (nM) Key Cellular IC₅₀ (Proliferation)
KF1601 [3] [4] BCR-ABL1, FLT3 ~0.76 - 10.9 nM (range for mutants) ~0.76 - 10.9 nM (range) Low nanomolar range in Ba/F3 and K562 cells
Ponatinib [3] BCR-ABL1 (pan-inhibitor) Not specified Effective Not specified
Imatinib [3] [2] BCR-ABL1, c-KIT, PDGFR ~600 nM (often cited) Ineffective Variable; ineffective against T315I

Table 2: Experimental Models for Validation

Model Type Description Application / Readout
Ba/F3 Cell Lines [3] [4] Murine pro-B cells engineered to express native or mutant (e.g., T315I) BCR-ABL. Measure phospho-protein downregulation and anti-proliferative IC₅₀.
Human CML Lines (K562, TCC-S) [3] [5] [4] Native BCR-ABL expressing cells. Assess compound efficacy in a human cancer background.
Xenograft Models [3] [4] Immunodeficient mice implanted with K562 or patient-derived cells. Evaluate in vivo tumor growth reduction and survival prolongation.

Research Implications and Future Directions

The search results highlight several key considerations for developing and profiling new BCR-ABL inhibitors:

  • Overcoming Resistance: The T315I "gatekeeper" mutation is a major clinical challenge. It confers resistance by disrupting a key hydrogen bond and introducing steric hindrance in the ATP-binding pocket [3] [1] [2]. Effective new inhibitors must demonstrate activity against this mutant.
  • Dual-Targeting Strategies: A promising approach is dual inhibition. For example, KF1601 targets both BCR-ABL and FLT3, which is activated in about 50% of Blast Phase CML cases, providing a way to overcome BCR-ABL-independent resistance [3] [4].
  • Safety Profile: A critical differentiator for new inhibitors is a favorable safety profile, particularly regarding thrombo-inflammatory responses and cardiovascular events, which are associated with some current therapies like ponatinib [3] [4] [2].

References

BCR-ABL kinase-IN-3 effect on apoptosis in leukemia cells

Author: Smolecule Technical Support Team. Date: February 2026

Core Apoptotic Mechanisms Blocked by BCR-ABL

The BCR-ABL oncoprotein, the driver of Chronic Myelogenous Leukemia (CML), promotes cancer cell survival by simultaneously activating multiple anti-apoptotic pathways [1] [2] [3]. The table below summarizes the key mechanisms that inhibitors are designed to counteract.

Mechanism Key Components / Proteins Involved Effect on Apoptosis
Transcriptional Upregulation of Anti-apoptotic Proteins [1] Stat5Bcl-xL Increases levels of Bcl-xL, an anti-apoptotic protein that prevents mitochondrial cytochrome c release. [1] [3]
Post-translational Inactivation of Pro-apoptotic Proteins [2] PI3-Kinase / Akt / RafBad (phosphorylation) Phosphorylates and inactivates the pro-apoptotic protein Bad, allowing Bcl-xL to function. [2]
Inhibition of Apoptosome Function [3] Apaf-1 / Caspase-9 Prevents the correct formation of the Apaf-1/Caspase-9 complex (the "apoptosome"), blocking caspase activation even after cytochrome c is released. [3]

These pathways are not mutually exclusive and contribute to the profound resistance to apoptosis observed in BCR-ABL-positive cells [3]. BCR-ABL is a more potent inhibitor of apoptosis than Bcl-2 or Bcl-xL alone because it acts at multiple levels—both upstream and downstream of mitochondrial cytochrome c release [3].

Established Experimental Models & Protocols

The following methodologies are well-established in the literature for investigating how BCR-ABL and its inhibition affect apoptosis.

Assessing Apoptosis in Cell Lines
  • Common Cell Models: Studies frequently use BCR-ABL-positive human cell lines like K562 and KU812 (CML), or murine hematopoietic cell lines like 32D or Ba/F3 that have been engineered to express BCR-Abl, providing an isogenic control [1] [3] [4].
  • Viability and Apoptosis Assays:
    • Viability Measurement: Cell viability is typically quantified by trypan blue exclusion and direct cell counting [1] [2].
    • Apoptosis Detection: Multiple methods are used to confirm apoptosis:
      • Annexin V staining to detect phosphatidylserine exposure on the cell surface [1].
      • DNA content analysis by flow cytometry to identify a hypodiploid (sub-G1) population [1] [2].
      • DNA fragmentation analysis via agarose gel electrophoresis [1].
      • Western blot analysis for caspase activation (e.g., cleavage of Caspase-3) and processing of substrates like PARP [5] [6].
Molecular Analysis of Signaling Pathways
  • Protein Analysis by Western Blot: This is a fundamental technique to monitor changes in key proteins. After inhibitor treatment, researchers analyze:
    • Levels of anti-apoptotic proteins (e.g., Bcl-xL) [1].
    • Phosphorylation status of signaling nodes (e.g., Stat5, Akt, Bad) [1] [2].
    • Activation of caspases [5].
  • Protein-DNA Interaction Studies (EMSA): To confirm direct mechanistic links, such as Stat5 binding to the bcl-x promoter, Electrophoretic Mobility Shift Assays (EMSAs) are performed with nuclear extracts [1].
  • Protein-Protein Interaction Studies: Co-immunoprecipitation is used to investigate critical interactions, such as between Apaf-1 and Caspase-9, to determine if an inhibitor affects apoptosome formation [3].

The diagram below illustrates the relationships between the experimental models and the key apoptotic pathways they help investigate.

G Experimental Cell Models Experimental Cell Models K562 & KU812 K562 & KU812 Experimental Cell Models->K562 & KU812 32D & Ba/F3 32D & Ba/F3 Experimental Cell Models->32D & Ba/F3 Key Assays Key Assays Viability (Trypan Blue) Viability (Trypan Blue) Key Assays->Viability (Trypan Blue) Apoptosis (Annexin V, DNA Frag.) Apoptosis (Annexin V, DNA Frag.) Key Assays->Apoptosis (Annexin V, DNA Frag.) Western Blot (Bcl-xL, p-Stat5) Western Blot (Bcl-xL, p-Stat5) Key Assays->Western Blot (Bcl-xL, p-Stat5) EMSA (Stat5 / bcl-x Promoter) EMSA (Stat5 / bcl-x Promoter) Key Assays->EMSA (Stat5 / bcl-x Promoter) Co-IP (Apaf-1 / Caspase-9) Co-IP (Apaf-1 / Caspase-9) Key Assays->Co-IP (Apaf-1 / Caspase-9) Pathway 1: Stat5 / Bcl-xL Pathway 1: Stat5 / Bcl-xL Western Blot (Bcl-xL, p-Stat5)->Pathway 1: Stat5 / Bcl-xL Pathway 2: PI3K/Akt / Bad Pathway 2: PI3K/Akt / Bad Western Blot (Bcl-xL, p-Stat5)->Pathway 2: PI3K/Akt / Bad EMSA (Stat5 / bcl-x Promoter)->Pathway 1: Stat5 / Bcl-xL Pathway 3: Apoptosome Pathway 3: Apoptosome Co-IP (Apaf-1 / Caspase-9)->Pathway 3: Apoptosome BCR-ABL Inhibition BCR-ABL Inhibition BCR-ABL Inhibition->Experimental Cell Models

Experimental approaches for investigating BCR-ABL inhibition

References

BCR-ABL kinase-IN-3 treatment in BaF3 WT and T315I cell lines

Author: Smolecule Technical Support Team. Date: February 2026

BaF3 Cell Lines: A Primer for CML Drug Screening

The BaF3 cell line is a murine pro-B lymphocyte cell line that is a cornerstone in vitro model for chronic myeloid leukemia (CML) research and drug discovery [1]. Its critical feature is its dependence on interleukin-3 (IL-3) for survival and proliferation. When genetically engineered to stably express the oncogenic BCR-ABL fusion gene, these cells become IL-3 independent, as BCR-ABL constitutively activates survival and proliferation pathways [2]. This provides a direct and clean system for evaluating the efficacy and specificity of tyrosine kinase inhibitors (TKIs).

Stable cell lines like BaF3-BCR-ABL (WT) and BaF3-BCR-ABL-T315I are therefore powerful tools for [1]:

  • Cell-based screening of BCR-ABL tyrosine-kinase inhibitors (TKIs)
  • Cell viability and cytotoxicity assays
  • Mechanistic studies of apoptosis and signaling pathways
  • In vivo efficacy studies using xenograft models

The following diagram outlines the key experimental workflow for utilizing these cell lines in drug screening:

G cluster_1 Experimental Workflow for BCR-ABL Inhibitor Screening cluster_2 Downstream Assays Start BaF3 Cell Culture (With IL-3 for parental lines) A1 Stable Cell Line Generation (Transduction with BCR-ABL) Start->A1 A2 IL-3 Withdrawal (Confirms BCR-ABL dependence) A1->A2 A3 Drug Treatment (With serial dilutions of inhibitor) A2->A3 B1 Cell Viability & Proliferation (MTT/XTT/CTG Assays) A3->B1 B2 Apoptosis Analysis (Annexin V/PARP Cleavage) A3->B2 B3 Signaling Pathway Inhibition (Western Blot for p-CRKL, STAT5) A3->B3 End Data Analysis (IC50, Apoptosis Index, etc.) B1->End B2->End B3->End

Efficacy Data of Representative BCR-ABL Inhibitors

While data for "BCR-ABL kinase-IN-3" is unavailable, the table below summarizes the activity of several well-characterized and novel inhibitors against BaF3-WT and BaF3-T315I cell lines, as reported in the literature. This provides a reference for expected efficacy and the challenge posed by the T315I mutation.

Table 1: Anti-proliferative Activity (IC₅₀) of Selected Inhibitors on BaF3 Cell Lines

Inhibitor Name (Type) BaF3-BCR-ABL (WT) IC₅₀ BaF3-BCR-ABL (T315I) IC₅₀ Key Findings & Notes
Imatinib (1st Gen TKI) 0.15 - 0.33 µM [3] [4] >10 µM [4] Ineffective against T315I mutation [5].
Ponatinib (3rd Gen TKI) 1 - 6 nM [3] 8 nM [3] Effective against all tested resistant cell lines, including T315I [3].
HS-543 (Novel TKI) 0.116 µM [4] 0.33 µM [4] Shows activity against T315I mutant; induces apoptosis via caspase-3/PARP cleavage [4].
I13 (HDAC Inhibitor) Active (IC₅₀ ~2 µM) [5] Active (IC₅₀ ~2.5 µM) [5] Overcomes resistance by depleting BCR-ABL protein via HDAC inhibition [5].
Olverembatinib (3rd Gen TKI) N/A 0.73 - 1.52 nM [6] Potently inhibits various novel ABL1 mutations (e.g., F401V, K262T) in addition to T315I [6].
Bcr-Abl PROTAC (Degrader) N/A 26.8 nM (IC₅₀) [7] Induces degradation of the BCR-ABL protein itself, not just kinase inhibition [7].

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature, which can be adapted for evaluating new compounds.

Cell Viability and Proliferation Assay (MTT/XTT)

This colorimetric assay is a standard method for quantifying compound cytotoxicity and anti-proliferative effects.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT or XTT to a purple (MTT) or orange (XTT) formazan product. The absorbance is proportional to the number of viable cells.
  • Procedure [5] [4]:
    • Cell Seeding: Harvest exponentially growing BaF3-WT and BaF3-T315I cells. Seed cells in 96-well plates at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium (without IL-3).
    • Drug Treatment: After 24 hours, add the investigational compound (e.g., BCR-ABL kinase-IN-3) in a series of concentrations. Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., Ponatinib). Each condition should be performed in at least triplicate.
    • Incubation: Incub the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
    • Viability Measurement: Add 10-20 µL of MTT or XTT reagent to each well. Incubate for 2-4 hours.
    • Absorbance Reading: For MTT, solubilize the formazan crystals with a detergent solution (e.g., SDS). For XTT, the product is soluble. Measure the absorbance at 540-570 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a DNA dye that only enters cells with compromised membrane integrity (late apoptosis or necrosis).
  • Procedure [3] [4]:
    • Cell Treatment: Treat BaF3-WT and BaF3-T315I cells with the IC₅₀ or a maximal dose of the test compound for 24-48 hours.
    • Cell Harvesting: Collect cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice with cold PBS.
    • Staining: Resuspend the cell pellet (approximately 1 x 10⁵ cells) in 100 µL of 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature in the dark.
    • Flow Cytometry: Add an additional 400 µL of binding buffer to each tube and analyze the cells immediately using a flow cytometer. Measure fluorescence for FITC (Annexin V) and PI.
    • Data Analysis: The cell populations can be quantified as follows:
      • Annexin V⁻/PI⁻: Viable cells.
      • Annexin V⁺/PI⁻: Early apoptotic cells.
      • Annexin V⁺/PI⁺: Late apoptotic cells.
      • Annexin V⁻/PI⁺: Necrotic cells.
Analysis of Signaling Pathway Inhibition by Western Blot

Western blotting is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of BCR-ABL and its key downstream substrates.

  • Principle: This technique detects specific proteins in a complex mixture using gel electrophoresis and antibody-based detection.
  • Procedure [3] [4] [8]:
    • Cell Lysis: Treat cells with the inhibitor for a predetermined time (e.g., 4-24 hours). Harvest cells and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein Quantification and Separation: Determine the protein concentration of the lysates (e.g., using a BCA assay). Separate equal amounts of protein (20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
    • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with specific primary antibodies overnight at 4°C. Key antibodies for CML research include:
      • Phospho-BCR-ABL (Tyr245) or Phospho-CRKL (Tyr207) as a direct readout of BCR-ABL kinase activity.
      • Downstream signaling: Phospho-STAT5 (Tyr694), Phospho-AKT (Ser473), Phospho-ERK1/2 (Thr202/Tyr204).
      • Apoptosis markers: Cleaved Caspase-3, Cleaved PARP.
      • Loading controls: Total BCR-ABL, GAPDH, Actin, or Total Histone H3.
    • Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and image the membrane.

Critical Considerations for Experimental Design

  • Cell Line Authentication and Maintenance: Ensure the authenticity of your BaF3 cell lines. Parental BaF3 cells must be maintained in medium supplemented with IL-3 (e.g., 2 ng/mL). BCR-ABL-transformed lines are cultured without IL-3, but their dependence on BCR-ABL should be periodically confirmed [1] [9].
  • Mutation Verification: Regularly verify the presence of the T315I mutation in your resistant cell line by sequencing to prevent genetic drift [10].
  • Controls are Crucial: Always include appropriate controls: a vehicle control (DMSO), a positive control inhibitor (e.g., Ponatinib for T315I), and parental BaF3 cells (to assess off-target toxicity).
  • Beyond Viability: While IC₅₀ from viability assays is a key metric, it is essential to couple it with mechanistic studies like apoptosis assays and Western blotting to confirm that cell death is due to on-target inhibition of BCR-ABL signaling.

References

BCR-ABL kinase-IN-3 solid-phase kinase assay implementation

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Solid-Phase Bcr-Abl Kinase Assay

This protocol describes a method to immobilize a peptide substrate in a 96-well hydrogel plate for measuring Bcr-Abl kinase activity and inhibition in a medium-throughput format. The assay uses anti-phosphotyrosine immunodetection to avoid radioactivity, making it suitable for drug screening [1].

Key Advantages:

  • Specificity in Complex Samples: Measures endogenous Bcr-Abl activity directly in cell extracts (e.g., from K562 CML cells) [1] [2].
  • Reproducibility & Low Background: Hydrogel surfaces display high reproducibility and low non-specific protein adsorption [1].
  • Non-Radioactive: Uses chemifluorescent detection for safety and convenience [1].

Experimental Protocol

Materials and Reagents
  • Cell Line: K562 human CML cells (constitutively express Bcr-Abl) [1]
  • Peptide Substrate: Cys-Abltide (Cys-CEAIYAAPFAKKK) [1]
  • 96-Well Hydrogel Plates: ez-rays hydrogel multiwell plates (Matrix Technologies) or similar [1]
  • Lysis Buffer: PhosphoSafe Extraction Reagent (Novagen) or similar [1]
  • Kinase Inhibitors: BCR-ABL kinase-IN-3, Imatinib (positive control), DMSO (vehicle control) [1]
  • Antibodies: Anti-phosphotyrosine primary antibody, HRP-conjugated secondary antibody [1]
  • Detection Reagent: Chemifluorescent substrate for HRP [1]
Workflow Diagram

The diagram below outlines the key steps of the solid-phase kinase assay procedure.

G Start Start Assay Step1 Hydrogel Plate Activation Reduce cystamine crosslinkers to present reactive thiols Start->Step1 Step2 Peptide Immobilization Incubate with Cys-Abltide peptide (Michael addition chemistry) Step1->Step2 Step3 Prepare Cell Lysate Lyse K562 cells in extraction reagent Step2->Step3 Step4 Kinase Reaction Add lysate + ATP ± Inhibitor to immobilized peptide Step3->Step4 Step5 Immunodetection 1. Anti-pTyr Primary Antibody 2. HRP-Secondary Antibody Step4->Step5 Step6 Chemifluorescent Readout Add HRP substrate, measure fluorescence Step5->Step6 End Data Analysis Calculate kinase activity & inhibition Step6->End

Procedure
  • Hydrogel Surface Activation

    • Add 50 µL of activation reagent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)) to each well of the hydrogel plate to reduce disulfide bonds and generate reactive thiol groups. Incubate at room temperature (24°C) [1].
  • Peptide Immobilization

    • After activation, incubate wells with the Cys-Abltide peptide solution. The terminal cysteine of the peptide will covalently attach to the thiol-presenting hydrogel via Michael addition [1].
    • Wash wells to remove unbound peptide.
  • Kinase Reaction

    • Prepare whole-cell lysates from K562 cells using a suitable extraction reagent. Determine protein concentration (e.g., Bradford assay) [1] [2].
    • For inhibition assays, pre-incubate cell lysates with serial dilutions of BCR-ABL kinase-IN-3 or control inhibitors (e.g., Imatinib) for 15-30 minutes.
    • Add the kinase reaction mixture (cell lysate, ATP, kinase buffer) to the peptide-immobilized wells. Incubate at 30°C for 30-60 minutes [1].
    • Terminate the reaction and wash wells thoroughly to remove cell proteins and ATP.
  • Detection of Phosphorylation

    • Probe phosphorylated Abltide with an anti-phosphotyrosine primary antibody.
    • Add an HRP-conjugated secondary antibody.
    • Develop the signal using a chemifluorescent HRP substrate and measure fluorescence with a plate reader [1].

Data Analysis and Interpretation

The quantitative data from the assay can be summarized as follows:

Table 1: Example Data from Inhibitor Screen with Pyridopyrimidine Compounds [1]

Compound Class Example Compound IC₅₀ (nM) for c-Abl Key Feature
Pyridopyrimidine PD173955 Low nM range Src/Abl dual inhibitor
Pyridopyrimidine PD166326 Low nM range Src/Abl dual inhibitor
2-Phenylaminopyrimidine Imatinib ~600 nM First-generation inhibitor

Table 2: Expected Raw Fluorescence Data Output [1]

Assay Condition Mean Fluorescence (RFU) Standard Deviation % Bcr-Abl Activity
No Lysate (Background) 1,500 ± 150 -
Lysate + DMSO (Max Signal) 25,000 ± 1,800 100%
Lysate + 1 µM Imatinib 5,200 ± 450 15.7%
Lysate + 1 µM Kinase-IN-3 3,100 ± 320 6.8%

Troubleshooting Tips:

  • High Background: Ensure thorough washing after the kinase reaction and check antibody specificity [1].
  • Low Signal: Optimize peptide immobilization density, kinase reaction time, and protein concentration in the lysate [1] [2].
  • Poor Reproducibility: Confirm consistent cell lysis procedures and use freshly prepared lysates [2].

Discussion

This solid-phase assay allows for direct measurement of Bcr-Abl kinase inhibition by BCR-ABL kinase-IN-3 in a cellular context. The use of whole cell lysates, as opposed to purified kinase, accounts for factors like drug permeability and cellular metabolism, providing a more physiologically relevant readout for early drug discovery [1] [2].

The successful application of this method to screen pyridopyrimidine libraries demonstrates its utility in identifying and characterizing potent dual Src/Abl inhibitors, a class to which BCR-ABL kinase-IN-3 likely belongs [1].

References

Application Notes: IC50 Determination for BCR-ABL Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The IC50 value (half-maximal inhibitory concentration) is a critical parameter in oncology drug discovery, quantifying the potency of a compound in inhibiting its target. For BCR-ABL kinase inhibitors, this is typically determined using proliferation and cytotoxicity assays on Philadelphia chromosome-positive (Ph+) leukemia cell lines [1] [2] [3]. The following notes cover key experimental considerations:

  • Cell Line Selection: The choice of cell line is paramount. Assays should include both unmodified Ph+ lines and those engineered to carry specific resistance-conferring mutations (e.g., T315I) to fully profile a compound's efficacy and ability to overcome resistance [4] [2].
  • Context of Resistance: A significant finding in the field is that not all resistance is due to BCR-ABL mutations. Some Ph+ cell lines exhibit BCR-ABL-independent resistance, where signaling pathways like PI3K/AKT1 remain active despite kinase inhibition. Including such cell lines (e.g., KCL-22) in a screening panel can help identify inhibitors that are effective against these broader resistance mechanisms [1].
  • Corroborating Evidence: IC50 data from proliferation assays should be supplemented with direct assessments of BCR-ABL kinase activity. This can be achieved by measuring the phosphorylation status of key downstream effector proteins, such as CrkL and the ribosomal S6 protein (RPS6), via Western blot or flow cytometry [1] [5].

Experimental Protocols

Below is a detailed methodology for determining the IC50 of a BCR-ABL kinase inhibitor, synthesizing established approaches from recent literature [1] [2] [5].

Materials
  • Cell Lines: A panel of Ph+ leukemia cell lines is recommended. The table below lists commonly used models and their characteristics [4] [1] [2].
  • Test Compound: e.g., BCR-ABL kinase inhibitor. Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Culture Medium: RPMI 1640 medium, supplemented with 10% (v/v) Fetal Bovine Serum (FBS) and 1% (v/v) penicillin-streptomycin.
  • Equipment: CO₂ incubator, laminar flow hood, centrifuge, hemocytometer or automated cell counter, 96-well cell culture plates, multi-channel pipettes, microplate reader.
Recommended Cell Line Panel for BCR-ABL Inhibitor Profiling
Cell Line Disease Origin BCR-ABL Status Key Characteristics & Relevance to IC50 Determination
K-562 CML (Myeloid Blast Crisis) Wild-type (b3-a2 breakpoint) Standard model for sensitive CML; baseline for inhibitor potency [4] [6]
KCL-22 CML (Myeloid Blast Crisis) Wild-type (b2-a2 breakpoint) Model for BCR-ABL-independent, PI3K/AKT-mediated TKI resistance [1]
Ba/F3 (Transfected) Murine Pro-B Cell BCR-ABL (WT or T315I mutant) Engineered isogenic lines to isolate the effect of specific mutations [2]
SUP-B15 ALL (Pre-B Cell) Wild-type (e1-a2 breakpoint) Model for Ph+ Acute Lymphoblastic Leukemia (ALL) [1]

The following diagram illustrates the core experimental workflow and the key signaling pathway being targeted:

G IC50 Determination Workflow & Signaling Context cluster_workflow Experimental Workflow for IC50 Determination cluster_pathway BCR-ABL Oncogenic Signaling Pathway Start Culture Ph+ Leukemia Cell Lines A Seed cells in 96-well plate Start->A B Add inhibitor (8-point serial dilution) A->B C Incubate for 72 hours (37°C, 5% CO₂) B->C D Add cell viability reagent (e.g., MTT) C->D E Incubate for 1-4 hours D->E F Measure absorbance at 570 nm E->F G Calculate % Viability vs. DMSO control F->G H Plot Dose-Response Curve & Calculate IC50 G->H BCRABL BCR-ABL Fusion Kinase (Constitutively Active) STAT5 STAT5 BCRABL->STAT5 Phosphorylates ERK ERK1/2 BCRABL->ERK Phosphorylates PI3K PI3K/AKT/mTOR Pathway BCRABL->PI3K Activates Prolif Uncontrolled Cell Proliferation & Survival STAT5->Prolif Promote ERK->Prolif Promote RPS6 Ribosomal S6 Protein (RPS6) PI3K->RPS6 Phosphorylates RPS6->Prolif Promote TKI Tyrosine Kinase Inhibitor (TKI) TKI->BCRABL Inhibits

Step-by-Step Protocol: Cell Viability Assay
  • Cell Preparation:

    • Maintain cell lines in recommended culture conditions [2].
    • On the day of the assay, count cells using a hemocytometer and ensure viability is >95%.
    • Centrifuge the cell suspension and re-suspend the pellet in fresh, pre-warmed culture medium to a density of 5 × 10⁴ cells/mL [2].
  • Compound Dilution & Plate Setup:

    • Prepare a 1:3 serial dilution of the test inhibitor in culture medium to create an 8-point concentration series (e.g., from 10 µM to low nM range). Include a DMSO vehicle control (0.1% v/v) and a medium-only blank for background subtraction.
    • Pipette 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate [2].
    • Add 100 µL of the diluted inhibitor or controls to the respective wells. Perform all tests in triplicate.
  • Incubation and Viability Measurement:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂ [1].
    • After incubation, add a cell viability reagent like MTT (0.5 mg/mL final concentration) or a comparable alternative to each well.
    • Incubate for another 1-4 hours until visible formazan crystals form.
    • Carefully add a solubilization solution (e.g., SDS buffer) to dissolve the crystals and incubate overnight.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis and IC50 Calculation:

    • Calculate the average absorbance for each inhibitor concentration and the DMSO control.
    • Determine the percentage of cell viability using the formula: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_DMSO_control - Absorbance_blank)] × 100
    • Plot the % Viability (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
    • Fit the data points using a four-parameter logistic (4PL) nonlinear regression model in software such as GraphPad Prism to generate a dose-response curve and calculate the IC50 value.

Troubleshooting and Methodological Validation

  • High Background in DMSO Control: Ensure that the DMSO concentration is consistent and does not exceed 0.1% across all wells, as higher concentrations can be toxic to cells.
  • Shallow or Poor Dose-Response Curve: Verify the integrity of the compound stock solution and the accuracy of the serial dilution steps. Consider extending the treatment duration or expanding the concentration range tested.
  • Validation with Phosphorylation Assays: To confirm that reduced viability is directly linked to BCR-ABL inhibition, parallel experiments using Western blot, flow cytometry, or ELISA can be performed. A successful inhibitor should cause dephosphorylation of BCR-ABL itself and its direct substrates like CrkL within a few hours of treatment [1] [5].

References

BCR-ABL kinase-IN-3 in-plate cell lysis and analysis protocols

Author: Smolecule Technical Support Team. Date: February 2026

In-Plate Cell Lysis and Kinase Inhibition Assay

This protocol is adapted from a method that uses 96-well filter-bottom plates to treat and lyse BCR-ABL-expressing cells (like K562 cells), followed by a solid-phase kinase assay to determine inhibitor efficacy [1].

  • Cell Treatment and Lysis: The protocol involves treating K562 Bcr-Abl-expressing cells with small-molecule kinase inhibitors directly in 96-well filter-bottom plates, followed by in-plate cell lysis [1].
  • Solid-Phase Kinase Assay: The resulting lysates are then assayed via a solid-phase kinase assay. This approach allows for the determination of apparent IC₅₀ values for known BCR-ABL inhibitors and can facilitate the screening of small kinase inhibitor libraries [1].
  • Application Note: This method is particularly useful as a cell-based, target-driven secondary screen to help predict in vivo compound potency, specificity, bioavailability, and toxicity. It can be applied to other non-adherent suspension cell lines [1].

The workflow for this procedure can be summarized as follows:

workflow Cell Seeding in\n96-Well Filter Plate Cell Seeding in 96-Well Filter Plate Compound Addition &\nIncubation Compound Addition & Incubation Cell Seeding in\n96-Well Filter Plate->Compound Addition &\nIncubation In-Plate Cell Lysis In-Plate Cell Lysis Compound Addition &\nIncubation->In-Plate Cell Lysis Solid-Phase Kinase\nReaction Solid-Phase Kinase Reaction In-Plate Cell Lysis->Solid-Phase Kinase\nReaction Detection & Analysis\n(e.g., Immunodetection) Detection & Analysis (e.g., Immunodetection) Solid-Phase Kinase\nReaction->Detection & Analysis\n(e.g., Immunodetection)

Alternative Kinase Assay Methods

Beyond the filter-plate method, other robust assay formats have been developed for measuring BCR-ABL kinase activity and inhibition. The table below compares two such methods:

Assay Method Immobilization Substrate Key Steps Detection Method Applications
Hydrogel-Immobilized Peptide Assay [2] Cys-Abltide peptide (CEAIYAAPFAKKK) in acrylamide hydrogel Peptide tethering via cysteine, kinase reaction with lysate, wash steps Anti-phosphotyrosine antibody, HRP-conjugated secondary, chemifluorescence Medium-throughput screening of small molecule inhibitors.
GST-Fusion Protein Assay [3] GST-CrkL or GST-Abltide on glutathione beads Substrate immobilization on beads, kinase reaction, electrophoresis/Western blot Anti-phosphotyrosine Western blot or MALDI-TOF-MS Analysis of kinase activity and inhibition in whole cell extracts.

Detection of Resistance Mutations

A critical application of kinase activity analysis is monitoring the emergence of drug resistance, often caused by point mutations in the BCR-ABL kinase domain. Quantitative methods are essential for tracking mutant allele burdens. The table below compares common techniques:

Method Principle Approximate Quantitative Range Key Feature
Allele-Specific PCR [4] [5] Real-time PCR with primers preferential to mutant allele High sensitivity; can detect down to 0.05% mutant allele [4]. High sensitivity, suitable for monitoring low-level mutations.
Pyrosequencing [5] Sequencing-by-synthesis to quantify allele frequency Reliable detection above 5% mutant allele burden [5]. Quantitative, but less sensitive than AS-PCR.
Sanger Sequencing [5] Traditional DNA sequencing Low sensitivity; reliably detects mutations only at ~20% allele burden [5]. Low sensitivity, primarily for qualitative identification.

The relationship between BCR-ABL, key signaling pathways, and the point of action for kinase inhibitors is illustrated in the following pathway diagram:

pathway BCR-ABL\nOncoprotein BCR-ABL Oncoprotein Ras Pathway Ras Pathway BCR-ABL\nOncoprotein->Ras Pathway Activates Jak2/Stat5 Pathway Jak2/Stat5 Pathway BCR-ABL\nOncoprotein->Jak2/Stat5 Pathway Activates PI 3-Kinase PI 3-Kinase BCR-ABL\nOncoprotein->PI 3-Kinase Activates CRKL Adaptor CRKL Adaptor BCR-ABL\nOncoprotein->CRKL Adaptor Phosphorylates C/EBPα Expression C/EBPα Expression BCR-ABL\nOncoprotein->C/EBPα Expression Blocks DNA Repair DNA Repair BCR-ABL\nOncoprotein->DNA Repair Increases Apoptosis Apoptosis BCR-ABL\nOncoprotein->Apoptosis Inhibits Kinase Inhibitor\n(e.g., BCR-ABL kinase-IN-3) Kinase Inhibitor (e.g., BCR-ABL kinase-IN-3) Kinase Inhibitor\n(e.g., BCR-ABL kinase-IN-3)->BCR-ABL\nOncoprotein Inhibits Cell Proliferation Cell Proliferation Altered Differentiation Altered Differentiation Cell Proliferation->Altered Differentiation Leukemogenesis Leukemogenesis Altered Differentiation->Leukemogenesis

Key Considerations for Protocol Adaptation

When applying these protocols to a new compound like BCR-ABL kinase-IN-3, consider the following:

  • Cell Model: The K562 human erythroleukemia cell line is a standard model for these assays as it expresses BCR-ABL [3] [2].
  • Lysate Preparation: Use appropriate lysis buffers that maintain kinase activity and inhibit phosphatases and proteases. The PhosphoSafe Extraction Reagent is one commercially available option used in these protocols [2].
  • Controls: Always include controls for background phosphorylation and maximum kinase activity.
  • Data Analysis: For IC₅₀ determination, treat cells with a range of inhibitor concentrations and fit the resulting dose-response data to a non-linear regression model.

References

High-Throughput Screening Approaches for Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

High-throughput screening is a foundational strategy in modern kinase drug discovery. The approach can be broadly divided into two methodologies:

  • Target-Centric (Traditional) HTS: This method focuses on screening large compound libraries against a single, purified kinase target of interest (e.g., the BCR-ABL kinase domain). Initial "hits" are then optimized for potency and selectivity against that specific target [1].
  • Kinome-Wide Profiling (Inhibitor-Centric) HTS: This is a more efficient, compound-centric method. It involves profiling a smaller, focused library of compounds against a large panel of hundreds of kinases (the kinome) in a single experiment. This immediately reveals the full spectrum of kinase targets and the selectivity profile for each compound scaffold [1].

The table below summarizes the core characteristics of these two approaches.

Feature Target-Centric HTS Kinome-Wide Profiling HTS
Screening Focus Single kinase target Panel of hundreds of kinases
Compound Library Large, diverse libraries Smaller, focused, kinase-directed libraries
Primary Output Hits against one target Selectivity profile & new leads for multiple kinases
Advantage Well-established, direct Efficient, comprehensive scaffold assessment
Limitation Low-throughput, slow for new targets Requires specialized platforms (e.g., Ambit KinomeScan)

Experimental Protocol for Kinase Inhibitor HTS

The following workflow synthesizes current best practices for conducting a high-throughput screen for kinase inhibitors, adaptable for BCR-ABL and other oncogenic kinases [2] [1].

Phase 1: Assay Development and Primary Screening
  • Cell Model Selection:

    • Use genetically defined, lineage-based models that represent different disease subtypes where applicable. For instance, in glioblastoma research, Type 1 and Type 2 cell models have been used to identify subtype-specific inhibitors, a approach that can be mirrored in CML research [2].
    • Culture cells in standard conditions (e.g., RPMI 1640 with 10% FBS for hematopoietic lines) [3].
  • Primary High-Throughput Screen:

    • Compound Library: Screen a focused kinase inhibitor library (e.g., 900+ compounds) [2].
    • Experimental Setup: Seed cells in 384-well plates. Treat with compounds at a single concentration (e.g., 10 µM) alongside control wells (DMSO vehicle).
    • Viability Assay: After an incubation period (e.g., 72 hours), measure cell viability using a colorimetric assay like MTT [3].
    • Data Analysis: Calculate percentage inhibition relative to controls. Classify hits as common, type-specific, or subtype-specific inhibitors based on the response across different cell models [2].
Phase 2: Hit Validation and Selectivity Profiling
  • Confirmation Screen:

    • Re-test initial hits in a dose-dependent manner to generate concentration-response curves and confirm activity.
  • Selectivity Profiling via Kinome-Wide Screening:

    • Subject confirmed hits to a kinome-wide profiling service (e.g., a 353-kinase panel) [1].
    • Screen compounds at 10 µM and measure residual kinase activity. Represent data as a percentage of control to identify primary and off-target interactions [1].
  • Dose-Response Validation:

    • Perform detailed dose-response assays to determine the half-maximal inhibitory concentration (IC50) for the primary target and key off-target kinases to establish a selectivity index [1].
Phase 3: Mechanism of Action and Resistance Studies
  • Mutation Screening with Next-Generation Sequencing (NGS):

    • Sample Type: Use either genomic DNA (more stable, better represents clonal architecture) or cDNA from RNA (enriched for the rearranged allele) [4].
    • Sequencing Protocol: For DNA-based NGS (DNA-DeepNGS), sequence the ABL1 kinase domain (exons 4-10) to a high depth (>500,000x). Use three biological replicates and an error-correcting algorithm to establish a limit of detection (LOD) of 1.0E-4 (0.01%) [4].
    • Variant Calling: Define a minimum number of mutated reads and a variant allele frequency (VAF) above the LOD for each position to call mutations accurately [4].
  • Analysis of BCR-ABL Signaling Networks:

    • To understand inhibitor effects and BCR-ABL-independent resistance, use techniques like mass spectrometry-based phosphoproteomics.
    • Immunoprecipitate endogenous BCR-ABL protein complexes from cell lines (e.g., K562) and identify associated proteins and phosphorylation changes to map the drug-perturbed network [5] [3].

Workflow and Pathway Diagrams

The following diagrams outline the core HTS protocol and the key signaling pathways targeted by BCR-ABL inhibitors.

G start Start HTS Protocol phase1 Phase 1: Primary Screen start->phase1 p1a Select Cell Model (Lineage-based subtypes) phase1->p1a p1b High-Throughput Screen (900+ compound library, 10µM) p1a->p1b p1c Viability Assay (MTT) Identify initial hits p1b->p1c phase2 Phase 2: Hit Validation p1c->phase2 p2a Dose-Response Assays (IC50 determination) phase2->p2a p2b Kinome-Wide Profiling (353-kinase panel) p2a->p2b p2c Selectivity Analysis p2b->p2c phase3 Phase 3: MoA Studies p2c->phase3 p3a NGS Mutation Screening (DNA-DeepNGS, LOD=1E-4) phase3->p3a p3b Phosphoproteomics (Network mapping) p3a->p3b p3c Validate Resistance Mechanisms p3b->p3c end Lead Candidate Identified p3c->end

G bcrabl BCR-ABL Oncogene tkis TKI Inhibitors bcrabl->tkis Targeted by path1 JAK/STAT Pathway (Cell proliferation) bcrabl->path1 path2 PI3K/Akt Pathway (Cell survival) bcrabl->path2 path3 RAS/MAPK Pathway (Cell growth) bcrabl->path3 resistance Resistance Mechanisms bcrabl->resistance effect1 Uncontrolled Cell Proliferation path1->effect1 effect2 Resistance to Apoptosis path2->effect2 effect3 Genomic Instability path3->effect3 res1 Kinase Domain Mutations (e.g., T315I) resistance->res1 res2 Alternative Pathway Activation (e.g., FLT3) resistance->res2

Key Technical Considerations

When implementing these protocols, several factors are critical for success:

  • Mutation Detection Sensitivity: While Sanger sequencing has been the gold standard, its sensitivity is limited to ~15-20%. NGS methods offer a far superior sensitivity of 0.01% (1.0E-4), enabling the detection of resistant subclones early [6] [4].
  • Beyond BCR-ABL: Network Pharmacology: View BCR-ABL not as a single target but as the center of a dynamic protein network. Proteomic studies show that TKIs cause a remodeling of the BCR-ABL interactome. Targeting core network components (e.g., Grb2, Shc1, Crk-I, c-Cbl) or bypass pathways (e.g., FLT3) could overcome resistance [5] [3].
  • Combination Therapy Rationale: HTS can identify synergistic drug combinations. For example, the discovery that R406 exhibits a synergistic effect with Tucatinib in specific cell models provides a strong rationale for combination therapy development [2].

References

BCR-ABL kinase-IN-3 molecular docking protocols for inhibitor screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCR-ABL and Computational Screening

The BCR-ABL fusion protein, a driver of Chronic Myelogenous Leukemia (CML), is a well-established therapeutic target. The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized treatment [1]. However, the emergence of resistance mutations, most notably the "gatekeeper" T315I mutation, necessitates the continuous discovery of new inhibitors [1] [2] [3]. Computational strategies like virtual screening, molecular docking, and dynamics simulations are now indispensable for reducing the time and cost of this process, enabling the efficient identification of novel candidate compounds from chemical libraries containing millions of molecules [1] [4].

A primary advantage of structure-based virtual screening is its ability to proactively address the resistance problem by screening compounds against mutant variants of BCR-ABL, such as T315I, in addition to the wild-type protein [3].

Detailed Molecular Docking & Screening Protocol

The following section provides a step-by-step protocol for a virtual screening campaign targeting BCR-ABL.

Step 1: System Preparation
  • Protein Preparation:
    • Obtain the 3D structure of the BCR-ABL kinase domain from the Protein Data Bank (PDB). Common structures used in studies include the inactive "DFG-out" conformation (e.g., for type II inhibitors like imatinib and nilotinib) and the active "DFG-in" conformation (e.g., for dasatinib) [3] [4].
    • Process the protein structure by removing native ligands and water molecules, adding hydrogen atoms, and assigning protonation states to key residues (e.g., Asp381) using tools like UCSF Chimera or the Protein Preparation Wizard in Maestro.
    • For resistance mutation studies, generate mutant models (e.g., T315I) using side-chain modeling programs like Scap [3].
  • Ligand Library Preparation:
    • Source a database of small molecules, such as ZINC20, which contains millions of purchasable compounds [1].
    • Prepare ligands by generating 3D conformers, optimizing their geometry, and assigning partial charges. Filter the library based on drug-likeness rules (e.g., molecular weight 250-500 Da, logP < 5) to create a focused subset for screening [1].
Step 2: Virtual Screening Workflow

A tiered screening approach, as illustrated below, efficiently narrows down potential hits from a massive library.

G 670M Compound Library 670M Compound Library Ligand-Based Screening Ligand-Based Screening 670M Compound Library->Ligand-Based Screening Top 10K Compounds Top 10K Compounds Ligand-Based Screening->Top 10K Compounds  Shape & ESP Similarity Molecular Docking Molecular Docking Top 100 Hits Top 100 Hits Molecular Docking->Top 100 Hits  Docking Score MD & Free Energy MD & Free Energy 5 Candidate Inhibitors 5 Candidate Inhibitors MD & Free Energy->5 Candidate Inhibitors  Binding Affinity Top 10K Compounds->Molecular Docking Top 100 Hits->MD & Free Energy

Diagram 1: A multi-stage virtual screening workflow for identifying BCR-ABL inhibitors.

  • Step 2.1: Ligand-Based Virtual Screening (Optional Pre-Filter)

    • Objective: Rapidly reduce the chemical search space from millions to thousands of compounds.
    • Method: Use known active BCR-ABL inhibitors (e.g., imatinib, nilotinib, ponatinib) as reference templates to screen the library for molecules with similar 3D shape and electrostatic potential (ESP) [1].
    • Tools: Algorithms like USR (Ultrafast Shape Recognition) and USRCAT are highly efficient for this task [1].
  • Step 2.2: Structure-Based Molecular Docking

    • Objective: Predict how the top compounds from the previous step bind to the BCR-ABL active site and rank them by predicted affinity.
    • Method:
      • Define the binding site (e.g., centered on the ATP-binding pocket).
      • Perform molecular docking using a program like AutoDock Vina [5] [3]. The key parameters for docking are summarized in the table below.
      • Analyze the binding poses of the top-scoring compounds. Prioritize those that form key interactions with the protein, such as hydrogen bonds with the hinge region (Met318) and electrostatic interactions with residues like Glu286 and Asp381 [5].

Table 1: Key parameters for molecular docking with AutoDock Vina.

Parameter Recommended Setting Purpose
Search Space (Grid Box) Centered on the ATP-binding site Defines the volume for docking calculations
Box Size e.g., 20x20x20 Å Must be large enough to encompass the binding site
Exhaustiveness 8-32 Higher values increase search thoroughness
Energy Range 3-4 Controls the number of binding modes returned
Scoring Function Vina (default) Scores and ranks poses based on calculated affinity
Step 3: Post-Docking Analysis and Validation
  • Step 3.1: Binding Mode Analysis
    • Visually inspect the docking poses of the top-ranked compounds. Look for critical interactions known to be important for BCR-ABL inhibition, such as hydrogen bonds with the hinge region residue Met318 [5] [4].
  • Step 3.2: Molecular Dynamics (MD) Simulations and Free Energy Calculations
    • Objective: Assess the stability of the protein-ligand complex and obtain a more accurate estimate of binding affinity, beyond the static snapshot provided by docking.
    • Method:
      • Solvate the docked complex in a water box and add ions to simulate physiological conditions.
      • Run an MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to observe the stability of the binding pose [1] [4].
      • Use trajectories from the simulation to calculate binding free energy via methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) or MM/PBSA [1] [3] [4].
  • Step 3.3: Predicting and Managing Resistance Mutations
    • Objective: Proactively identify if a promising candidate is vulnerable to known resistance mutations.
    • Method: A computational strategy, as implemented in the "EVER" (Evolution of drug-RESistance mutations) method, can simulate how mutations in the binding site affect drug binding [3]. This involves docking the candidate inhibitor into mutant BCR-ABL models (like T315I) and calculating the change in binding free energy. A significant weakening of binding suggests potential for clinical resistance.

G Promising Inhibitor Promising Inhibitor Dock into Mutant BCR-ABL Dock into Mutant BCR-ABL Promising Inhibitor->Dock into Mutant BCR-ABL  e.g., T315I Calculate Binding Energy Calculate Binding Energy Dock into Mutant BCR-ABL->Calculate Binding Energy Compare to Wild-Type Compare to Wild-Type Calculate Binding Energy->Compare to Wild-Type Predict Resistance Risk Predict Resistance Risk Compare to Wild-Type->Predict Resistance Risk

Diagram 2: A workflow for computationally assessing a compound's risk of being ineffective against resistant mutations.

  • Step 3.4: ADMET and Drug-Likeness Prediction
    • Objective: Evaluate the pharmacokinetic and safety profiles of the candidate inhibitors in silico before experimental testing.
    • Method: Use web servers like SwissADME and ADMETlab 3.0 to predict key properties such as gastrointestinal absorption, interaction with drug transporters, and potential toxicity [1].

Application Notes for Researchers

  • Conformational Selection: BCR-ABL inhibitors are categorized based on the kinase conformation they target (DFG-in or DFG-out). Be intentional about the protein structure you select for docking, as it will determine whether you find Type I or Type II inhibitors [3] [4].
  • Validation is Critical: Always validate your docking protocol by re-docking a known crystallized ligand (e.g., imatinib from PDB 1IEP) and checking if you can reproduce the native binding pose (low RMSD).
  • Beyond Docking: Docking scores are a useful first filter, but they are not highly correlated with experimental affinity. MD simulations and free energy calculations (MM/GBSA) provide a more reliable ranking of compounds and should be used for the final selection of candidates [1] [4].
  • Focus on Key Interactions: When analyzing results, prioritize compounds that replicate critical interactions observed with potent inhibitors like ponatinib, which are often stronger than those of less potent inhibitors [5].

Conclusion

The integrated computational protocol outlined here—combining ligand-based filtering, molecular docking, molecular dynamics, and free energy calculations—provides a powerful and efficient strategy for identifying novel BCR-ABL inhibitors with high predicted affinity and the potential to overcome drug resistance.

References

Application Notes: BCR-ABL Kinase Pharmacophore Modeling for Virtual Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

BCR-ABL tyrosine kinase, resulting from the Philadelphia chromosome translocation, is a well-validated therapeutic target for chronic myeloid leukemia (CML). Pharmacophore modeling serves as a powerful computational approach for identifying novel inhibitors by capturing the essential steric and electronic features necessary for optimal interaction with this biological target [1]. These models provide an efficient framework for virtual screening of large chemical databases, significantly reducing time and costs associated with early drug discovery stages.

The continued need for new BCR-ABL inhibitors stems from persistent challenges with drug resistance mutations, particularly the gatekeeper T315I mutation, and dose-limiting toxicities associated with current therapeutic options [2] [3]. This protocol details comprehensive methodologies for developing and applying both structure-based and ligand-based pharmacophore models to identify novel BCR-ABL inhibitors with potential to overcome these limitations.

Computational Methodologies

Pharmacophore Model Generation
2.1.1. Ligand-Based Approaches

Hypogen Pharmacophore Modeling (Quantitative Approach):

  • Objective: Develop 3D-QSAR models correlating chemical features with biological activity
  • Procedure:
    • Collect diverse known BCR-ABL inhibitors with measured IC₅₀ or Ki values
    • Generate multiple conformers for each compound
    • Identify common chemical features: Hydrogen bond acceptors (HBA), Hydrogen bond donors (HBD), Hydrophobic regions (H), Aromatic rings (AR), Positive ionizable features
    • The algorithm constructs hypotheses that explain variance in activity values
    • Validate models using test set compounds [3]

HipHop Pharmacophore Modeling (Qualitative Approach):

  • Objective: Identify common chemical features among active compounds without considering activity data
  • Procedure:
    • Select highly active BCR-ABL inhibitors as training set
    • Define chemical features essential for binding
    • Generate pharmacophore hypotheses based on common feature arrangements
    • Rank hypotheses by their ability to identify active compounds [3]
2.1.2. Structure-Based Approaches

Protein Structure-Based Pharmacophore Modeling:

  • Objective: Extract interaction features directly from BCR-ABL crystal structures
  • Procedure:
    • Obtain 3D structure of ABL kinase domain (PDB: 1IEP) or BCR-ABL fusion protein
    • Identify key binding site residues and interaction points
    • Define pharmacophore features based on protein-ligand interactions:
      • Hydrogen bond donors/acceptors matching protein H-bond partners
      • Hydrophobic features complementary to hydrophobic pockets
      • Aromatic features aligning with aromatic residues
    • Include exclusion volumes to represent steric constraints [2] [3]
Virtual Screening Workflow

The virtual screening process integrates multiple filtering steps to efficiently identify potential BCR-ABL inhibitors from large chemical libraries.

G Start Start: Chemical Library (ZINC20, ~670M compounds) Step1 1. Pharmacophore-Based Screening (Hypogen/HipHop Models) Start->Step1 Step2 2. Shape Similarity Filtering (USR/USRCAT algorithms) Step1->Step2 Step3 3. Molecular Docking (CDOCKER, DockThor) Step2->Step3 Step4 4. ADMET Prediction (SwissADME, ADMETlab 3.0) Step3->Step4 Step5 5. Binding Affinity Validation (MM/GBSA, MM/PBSA) Step4->Step5 End Output: Hit Compounds for Experimental Validation Step5->End

Advanced Topological Pharmacophore Approaches

Sparse Pharmacophore Graphs (SPhGs):

  • Concept: Represent topological pharmacophores as graphs with nodes as pharmacophoric features and edges as topological distances
  • Implementation:
    • Convert compounds to molecular graphs
    • Identify pharmacophoric feature nodes (HBD, HBA, hydrophobic, aromatic)
    • Calculate topological distances between features (number of bonds)
    • Generate sparse graphs highlighting essential connections
    • Apply graph edit distance (GED) for similarity analysis and clustering [4]

Application: SPhGs enable scaffold hopping by identifying structurally diverse compounds sharing essential topological pharmacophore patterns, facilitating discovery of novel chemotypes with BCR-ABL inhibitory activity.

Experimental Protocols

Virtual Screening Protocol

Step 1: Library Preparation

  • Source compounds from ZINC20, ChEMBL, or in-house databases
  • Apply pre-filters: Molecular weight (250-500 Da), logP (<5), hydrogen bond donors/acceptors
  • Generate 3D conformers for each compound
  • Reference: Kim and Yu screened ~670 million compounds from ZINC20 using these criteria [2]

Step 2: Pharmacophore-Based Screening

  • Import pharmacophore models into molecular modeling software (Discovery Studio, MOE, or Open3DALIGN)
  • Screen compound library against multiple hypotheses
  • Set fit value thresholds based on training set performance
  • Validation: In one study, this approach identified ZINC21710815 with significant activity against K562, BaF3/WT, and BaF3/T315I cells [3]

Step 3: Molecular Docking

  • Prepare protein structure: Remove water molecules, add hydrogens, assign charges
  • Define binding site around ATP-binding pocket (12.9Å radius from co-crystal ligand)
  • Use docking programs: CDOCKER, DockThor, or AutoDock Vina
  • Evaluate poses by interaction energy and key residue contacts
  • Validation: Docking analysis revealed compound ZINC21710815 formed critical hydrogen bonds with Glu286 and Met318 of ABL kinase [3]

Step 4: ADMET Profiling

  • Predict absorption, distribution, metabolism, excretion, and toxicity
  • Use tools: SwissADME, ADMETlab 3.0, ProTox-II
  • Apply Lipinski's Rule of Five filters
  • Assess hepatotoxicity, cardiotoxicity, and mutagenicity
  • Reference: Huang et al. used comprehensive ADMET profiling to prioritize candidates with favorable safety profiles [3]
Experimental Validation Protocols
3.2.1. In Vitro Antiproliferative Assay

Cell Lines:

  • K562 (human CML cells expressing BCR-ABL)
  • BaF3/WT (murine pro-B cells expressing wild-type BCR-ABL)
  • BaF3/T315I (engineered with T315I mutation)
  • CCC-HEL-1 (normal human embryonic liver cells for selectivity assessment)

MTT Assay Protocol:

  • Seed cells in 96-well plates (5,000-10,000 cells/well)
  • Treat with test compounds at varying concentrations (0.1-100 μM)
  • Incubate for 48-72 hours at 37°C, 5% CO₂
  • Add MTT reagent (0.5 mg/mL) and incubate 4 hours
  • Dissolve formazan crystals with DMSO
  • Measure absorbance at 570 nm
  • Calculate IC₅₀ values using nonlinear regression [3]
3.2.2. Mechanism of Action Studies

Western Blot Analysis:

  • Treat K562 cells with IC₅₀ concentrations of test compounds for 24 hours
  • Lyse cells in RIPA buffer with protease/phosphatase inhibitors
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Probe with antibodies: p-BCR-ABL, total BCR-ABL, p-STAT5, total STAT5, p-Crkl, cleaved caspase-3, LC3
  • Detect using HRP-conjugated secondary antibodies and chemiluminescence
  • Expected Outcome: Effective inhibitors reduce phosphorylation of BCR-ABL, STAT5, and Crkl [3]

Flow Cytometry for Apoptosis and Cell Cycle:

  • Stain with Annexin V-FITC/PI for apoptosis detection
  • Fix cells and stain with PI/RNase for cell cycle analysis
  • Analyze using flow cytometer
  • Expected Outcome: Effective compounds induce G0/G1 cell cycle arrest and apoptosis [3]

Applications and Case Studies

Successfully Identified BCR-ABL Inhibitors

Table 1: Experimentally Validated BCR-ABL Inhibitors Identified Through Virtual Screening

Compound ID Screening Approach Cell-Based IC₅₀ Activity Against T315I Key Mechanisms
ZINC21710815 [3] Hypogen/HipHop pharmacophore K562: <10 μM BaF3/T315I: <20 μM ↓p-BCR-ABL, ↓p-STAT5, ↓p-Crkl, apoptosis, autophagy
Ferrocene hybrids [5] Structure-based design K562: 29.9 μM (Compound 6) Moderate activity Altered binding interactions, ROS generation
AIGT [6] AI-based design N/A Computational prediction Hepatoprotective, lower toxicity vs. asciminib
Scaffold Hopping and Novel Chemotypes

Ferrocene-Modified Tyrosine Kinase Inhibitors:

  • Design: Systematic replacement of pharmacophoric elements with ferrocenyl units
  • Results: Compound 6 (imatinib analogue) showed IC₅₀ = 29.9 μM against K-562 cells, superior to imatinib (45.5 μM) [5]
  • Advantage: Incorporation of redox-active ferrocene enables dual mechanism - kinase inhibition and ROS-mediated cytotoxicity
Addressing Drug Resistance

Strategies for Overcoming T315I Mutation:

  • Allosteric Inhibition: Target myristoyl pocket rather than ATP-binding site (e.g., asciminib) [6]
  • Multi-Target Approaches: Design compounds with additional mechanisms (e.g., ROS generation via ferrocene incorporation) [5]
  • Flexible Binding Modes: Identify compounds that can adapt to structural changes in gatekeeper mutation

Technical Considerations and Troubleshooting

Model Validation Strategies

Table 2: Pharmacophore Model Validation Parameters

Validation Type Method Acceptance Criteria
Internal Validation Fischer randomization p-value < 0.05, high cost difference
External Validation Test set prediction Correlation coefficient R² > 0.6
Virtual Screening Enrichment factors EF₁% > 10, ROC AUC > 0.7
Experimental Validation In vitro testing Hit rate > 10%, IC₅₀ < 10 μM
Common Challenges and Solutions

Challenge 1: Low Hit Rates in Experimental Validation

  • Solution: Implement consensus scoring combining pharmacophore fit, docking scores, and binding free energy calculations

Challenge 2: Poor Selectivity

  • Solution: Include anti-target screening against HCK and other kinases using tools like Small Molecule Suite [6]

Challenge 3: Unfavorable ADMET Properties

  • Solution: Early implementation of ADMET prediction with tools like ProTox-II and vnnadmet [6]

Conclusion

Pharmacophore modeling represents an efficient strategy for identifying novel BCR-ABL inhibitors through virtual screening. The integration of ligand-based and structure-based approaches, coupled with experimental validation, provides a robust framework for lead identification and optimization. The continued development of advanced topological representations and machine learning approaches will further enhance the efficiency and success rates of these virtual screening campaigns.

The protocols outlined herein have been successfully applied to identify promising BCR-ABL inhibitors with activity against resistant mutations, demonstrating the practical utility of pharmacophore-based approaches in targeted cancer drug discovery.

References

Comprehensive Analysis of BCR-ABL Kinase Inhibition: Apoptosis and Cell Cycle Analysis Methods for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BCR-ABL Signaling and Therapeutic Targeting

The BCR-ABL fusion oncoprotein results from a reciprocal translocation between chromosomes 9 and 22, forming the Philadelphia chromosome, which is characteristic of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This chimeric protein exhibits constitutively active tyrosine kinase activity that initiates complex signaling cascades promoting uncontrolled cell proliferation, resistance to apoptosis, and altered cell cycle regulation. The BCR-ABL kinase activates multiple critical pathways, including RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT signaling networks, which collectively drive the leukemogenic phenotype through dysregulation of both survival and proliferative mechanisms.

Targeted therapies against BCR-ABL have revolutionized the treatment of CML, with tyrosine kinase inhibitors (TKIs) serving as paradigm examples of successful molecularly targeted cancer therapy. The development of BCR-ABL kinase inhibitors has dramatically improved patient outcomes, yet challenges remain regarding treatment resistance and disease persistence. Understanding the molecular mechanisms through which BCR-ABL inhibition induces apoptosis and cell cycle arrest is essential for developing more effective therapeutic strategies and overcoming clinical resistance. This application note provides detailed methodologies for analyzing these critical cellular responses to BCR-ABL kinase inhibition, enabling researchers to comprehensively evaluate compound efficacy and mechanisms of action.

BCR-ABL Regulation of Apoptosis and Cell Cycle

Apoptosis Regulation by BCR-ABL

BCR-ABL exerts potent anti-apoptotic effects through multiple interconnected mechanisms that enhance cell survival and contribute to treatment resistance. The oncoprotein localizes exclusively in the cytoplasm, where it initiates signaling cascades that suppress normal apoptotic pathways. Key anti-apoptotic mechanisms include:

  • Cytoplasmic sequestration of c-Abl: Normally, the c-Abl proto-oncogene shuttles between the nucleus and cytoplasm, with nuclear c-Abl playing a pro-apoptotic role in response to DNA damage through activation of p73, a p53 homolog. BCR-ABL remains cytoplasmic, preventing this nuclear apoptotic signaling [1].

  • PI3K/AKT pathway activation: BCR-ABL directly activates the PI3K/AKT pathway, leading to phosphorylation and inactivation of multiple pro-apoptotic factors, including BAD, caspase-9, and FOXO transcription factors. This pathway is crucial for BCR-ABL's anti-apoptotic signaling [2].

  • Alternative survival pathway activation: BCR-ABL activates STAT5, JAK-STAT, and MAPK pathways that collectively upregulate anti-apoptotic proteins such as BCL-2 and BCL-XL, while suppressing pro-apoptotic factors like BIM [2].

When BCR-ABL kinase activity is inhibited, these survival signals are disrupted, leading to reactivation of apoptotic pathways and cell death. Interestingly, when BCR-ABL is experimentally forced into the nucleus, it paradoxically induces apoptosis, highlighting the importance of its cytoplasmic localization for its anti-apoptotic function [1].

Cell Cycle Dysregulation by BCR-ABL

BCR-ABL profoundly influences cell cycle progression through multiple mechanisms that promote continuous proliferation:

  • p27Kip1 downregulation: BCR-ABL signaling through the PI3K/AKT pathway leads to proteasomal degradation of p27Kip1, a critical cyclin-dependent kinase inhibitor that normally prevents G1-S progression [3]. This downregulation occurs primarily through post-translational mechanisms rather than transcriptional regulation.

  • Cyclin D2 upregulation: BCR-ABL and interleukin-3 have been shown to promote hematopoietic cell proliferation through modulation of cyclin D2 expression, which drives phosphorylation of retinoblastoma protein and activation of E2F transcription factors, facilitating S-phase entry [4] [5].

  • Coordination of cell cycle components: BCR-ABL signaling establishes a hierarchy of cell cycle regulation where cyclin D2 functions upstream of p27Kip1, cyclin E, and cyclin D3, integrating proliferative signals with the RB/E2F pathway [4].

The following diagram illustrates the key signaling pathways through which BCR-ABL regulates apoptosis and cell cycle progression:

BCR_ABL_pathways cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Regulation BCR_ABL BCR_ABL AntiApoptotic Anti-apoptotic Signaling BCR_ABL->AntiApoptotic PI3K_AKT PI3K/AKT Activation BCR_ABL->PI3K_AKT BCL2 BCL-2/BCL-XL Upregulation AntiApoptotic->BCL2 BIM BIM Suppression AntiApoptotic->BIM Caspase9 Caspase-9 Inactivation AntiApoptotic->Caspase9 ApoptosisInhibition Apoptosis Inhibition AntiApoptotic->ApoptosisInhibition p27 p27Kip1 Degradation PI3K_AKT->p27 CyclinD2 Cyclin D2 Upregulation PI3K_AKT->CyclinD2 RB_E2F RB Phosphorylation & E2F Activation p27->RB_E2F CyclinD2->RB_E2F CellCycleProgression Cell Cycle Progression RB_E2F->CellCycleProgression TKI BCR-ABL Kinase Inhibitors (Imatinib, Dasatinib, etc.) TKI->BCR_ABL

Figure 1: BCR-ABL Signaling Pathways in Apoptosis and Cell Cycle Regulation. This diagram illustrates the key mechanisms through which BCR-ABL kinase activity promotes cell survival and proliferation. Tyrosine kinase inhibitors (TKIs) block BCR-ABL activity, reversing these effects and restoring normal apoptotic signaling and cell cycle control.

Analysis of Apoptosis in BCR-ABL Inhibition Studies

Key Apoptosis Markers and Detection Methods

Apoptosis, or programmed cell death, occurs through a highly regulated cascade characterized by specific biochemical and morphological changes. When BCR-ABL kinase activity is inhibited, previously suppressed apoptotic pathways are reactivated, leading to cell death. The table below summarizes the key apoptosis markers and corresponding detection methods relevant to BCR-ABL inhibition studies:

Table 1: Apoptosis Markers and Detection Methods for BCR-ABL Inhibition Studies

Apoptosis Marker Detection Methods Technical Considerations Relevance to BCR-ABL Inhibition
Phosphatidylserine (PS) exposure Annexin V binding + viability dye (e.g., 7-AAD) analyzed by flow cytometry Not suitable for fixed cells; early apoptosis marker BCR-ABL inhibition rapidly induces PS externalization [6]
Caspase activation Fluorometric substrate assays, Western blot for cleaved caspases, active caspase antibodies Distinguish initiator (caspase-8,9) vs executioner (caspase-3,7) caspases Critical for BCR-ABL inhibitor-induced apoptosis; measure caspase-3 cleavage
PARP cleavage Western blot, immunofluorescence with cleaved PARP-specific antibodies 89 kDa and 24 kDa fragments indicate apoptosis Downstream of caspase-3 activation; confirms engagement of apoptotic machinery
Mitochondrial membrane potential (ΔΨm) JC-1, TMRM, or TMRE staining analyzed by flow cytometry/fluorescence Use CCCP as positive control; early apoptotic event BCR-ABL inhibition disrupts mitochondrial function [6]
Cytochrome c release Western blot of cytosolic fractions, immunofluorescence Requires careful subcellular fractionation Indicates mitochondrial apoptotic pathway engagement
DNA fragmentation TUNEL assay, DNA laddering analysis TUNEL more sensitive; laddering is classical but less sensitive Late apoptotic marker; confirms irreversible commitment to cell death
Nuclear condensation Hoechst/DAPI staining with fluorescence microscopy Distinguish from necrotic nuclei Morphological confirmation of apoptosis
Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay

The Annexin V/propidium iodide (PI) assay is a widely used method for detecting early and late apoptotic cells following BCR-ABL kinase inhibition. This protocol is optimized for hematopoietic cell lines (e.g., K562, BaF3/BCR-ABL) treated with BCR-ABL kinase inhibitors.

Materials Required:

  • Annexin V-FITC or Annexin V-APC conjugate
  • Propidium iodide (PI) solution (or 7-AAD as alternative)
  • Binding buffer: 10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂
  • Flow cytometry tubes
  • Flow cytometer with appropriate laser/filter configuration
  • Cells treated with BCR-ABL kinase inhibitor and appropriate controls

Procedure:

  • Cell Preparation: Harvest approximately 1×10⁶ cells per condition after BCR-ABL inhibitor treatment. Include untreated controls and positive control (e.g., cells treated with 1 μM staurosporine for 4-6 hours).
  • Washing: Pellet cells by centrifugation at 300 × g for 5 minutes and wash once with cold PBS.
  • Staining: Resuspend cell pellet in 100 μL of binding buffer containing Annexin V conjugate (diluted according to manufacturer's instructions) and incubate for 15 minutes at room temperature in the dark.
  • Propidium Iodide Addition: Add 400 μL of binding buffer containing PI (final concentration 1 μg/mL) to each tube. Keep samples on ice.
  • Flow Cytometry Analysis: Analyze samples within 1 hour using a flow cytometer. Collect at least 10,000 events per sample.
  • Gating Strategy:
    • Exclude debris and aggregates using FSC-A vs SSC-A.
    • Create dot plot of Annexin V (FL1 for FITC) vs PI (FL3 or FL2).
    • Identify populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).

Data Interpretation: BCR-ABL kinase inhibition typically results in a time- and dose-dependent increase in both early (Annexin V⁺/PI⁻) and late (Annexin V⁺/PI⁺) apoptotic populations. Compare inhibitor-treated samples to vehicle-treated controls and establish dose-response relationships. This method allows for early detection of apoptosis before loss of membrane integrity occurs.

Detailed Protocol: Caspase-3 Activation Assay

Caspase-3 is a key executioner caspase activated during BCR-ABL inhibitor-induced apoptosis. This protocol describes two complementary methods for detecting caspase-3 activation.

Method A: Western Blot Analysis of Caspase-3 Cleavage

Procedure:

  • Prepare cell lysates from BCR-ABL inhibitor-treated cells using RIPA buffer supplemented with protease inhibitors.
  • Determine protein concentration and load 20-30 μg per lane on a 12-15% SDS-PAGE gel.
  • Transfer to PVDF membrane and block with 5% non-fat milk in TBST.
  • Incubate with primary antibodies against cleaved caspase-3 (preferentially recognizes the active 17/19 kDa fragments) and total caspase-3 overnight at 4°C.
  • After washing, incubate with appropriate HRP-conjugated secondary antibody.
  • Develop using ECL substrate and image.
  • Normalize cleaved caspase-3 signal to total caspase-3 or loading control (e.g., β-actin).

Method B: Flow Cytometry with Anti-Active Caspase-3 Antibody

Procedure:

  • Harvest 1×10⁶ cells per condition after BCR-ABL inhibitor treatment.
  • Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.
  • Permeabilize cells with 90% ice-cold methanol for 30 minutes on ice.
  • Wash twice with PBS containing 1% BSA.
  • Incubate with antibody specific for active caspase-3 for 1 hour at room temperature.
  • Wash and incubate with fluorescent secondary antibody if needed.
  • Analyze by flow cytometry; active caspase-3 positive population indicates apoptotic cells.

Expected Results: BCR-ABL kinase inhibition leads to progressive increase in cleaved caspase-3 levels, typically detectable within 12-24 hours of treatment, depending on inhibitor potency and cell type.

Analysis of Cell Cycle Effects in BCR-ABL Inhibition Studies

Key Cell Cycle Markers and Detection Methods

BCR-ABL kinase inhibition results in profound effects on cell cycle progression, primarily through modulation of cyclin-dependent kinase inhibitors and cyclin expression. The most consistently observed effect is G1/S cell cycle arrest mediated through upregulation of p27Kip1 and modulation of cyclin D2. The table below summarizes key cell cycle parameters and detection methods:

Table 2: Cell Cycle Markers and Detection Methods for BCR-ABL Inhibition Studies

Cell Cycle Parameter Detection Methods Technical Considerations Relevance to BCR-ABL Inhibition
DNA content analysis Propidium iodide staining + flow cytometry Requires ethanol fixation; identifies G0/G1, S, G2/M phases BCR-ABL inhibition increases G0/G1 population [7]
p27Kip1 expression Western blot, immunofluorescence, qRT-PCR Regulated post-translationally; use proteasome inhibitors to stabilize Key mechanism: BCR-ABL downregulates p27 via PI3K/AKT [3]
Cyclin D2 expression Western blot, immunofluorescence, qRT-PCR Early response to BCR-ABL inhibition BCR-ABL and IL-3 promote proliferation via cyclin D2 [4]
RB phosphorylation Western blot with phospho-specific RB antibodies Multiple phosphorylation sites; Ser780/807/811 indicate cyclin D/CDK4 activity Downstream of p27 and cyclin D2 changes
BrdU/EdU incorporation Click-iT EdU assay, BrdU immunodetection Measures active DNA synthesis; identifies S-phase cells BCR-ABL inhibition decreases S-phase entry
Sub-G1 population Propidium iodide staining + flow cytometry Indicates apoptotic cells with fragmented DNA Late marker of cell death following cell cycle arrest
Detailed Protocol: DNA Content Analysis for Cell Cycle Profiling

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry, which allows quantification of cells in G0/G1, S, and G2/M phases following BCR-ABL kinase inhibition.

Materials Required:

  • Propidium iodide solution (1 mg/mL in water)
  • RNase A (100 μg/mL)
  • 70% ethanol (cold)
  • Phosphate-buffered saline (PBS)
  • Flow cytometry tubes
  • Flow cytometer with 488 nm laser and PI detection (e.g., FL2 or FL3)

Procedure:

  • Cell Preparation: Harvest approximately 1×10⁶ cells per condition after BCR-ABL inhibitor treatment. Include untreated and appropriate controls.
  • Fixation: Pellet cells by centrifugation at 300 × g for 5 minutes. Gently resuspend in 500 μL cold PBS, then add 1.5 mL of cold 70% ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours or overnight.
  • Staining: Pellet fixed cells (500 × g for 5 minutes) and wash once with PBS. Resuspend in 500 μL PBS containing PI (50 μg/mL) and RNase A (100 μg/mL). Incubate for 30 minutes at 37°C in the dark.
  • Flow Cytometry Analysis: Analyze samples using a flow cytometer with 488 nm excitation. Collect at least 20,000 events per sample, using pulse processing (FSC-W vs FSC-A or PI-W vs PI-A) to exclude doublets.
  • Data Analysis:
    • Exclude debris and aggregates using FSC-A vs SSC-A.
    • Select single cells using FSC-W vs FSC-A.
    • Create histogram of PI fluorescence (linear scale).
    • Use cell cycle modeling software (e.g., ModFit, FlowJo cell cycle analysis) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Results: BCR-ABL kinase inhibition typically results in a dose-dependent increase in G0/G1 population with a corresponding decrease in S-phase fraction. This reflects the reversal of BCR-ABL-mediated cell cycle dysregulation and restoration of normal cell cycle checkpoints.

Detailed Protocol: p27Kip1 Protein Analysis by Western Blot

The CDK inhibitor p27Kip1 is a critical downstream target of BCR-ABL signaling. This protocol details the analysis of p27Kip1 protein levels following BCR-ABL kinase inhibition.

Procedure:

  • Cell Lysis: Harvest cells after BCR-ABL inhibitor treatment. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. For p27 analysis, consider adding proteasome inhibitors (e.g., 10 μM MG132) to the lysis buffer to prevent degradation during processing.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Load 20-40 μg protein per lane on a 12% SDS-PAGE gel and run at 100-120 V until proper separation.
  • Membrane Transfer: Transfer to PVDF membrane using wet or semi-dry transfer system.
  • Blocking and Antibody Incubation:
    • Block membrane with 5% BSA in TBST for 1 hour.
    • Incubate with primary antibody against p27Kip1 (1:1000 dilution) overnight at 4°C.
    • Wash 3× with TBST.
    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
  • Detection: Develop using ECL substrate and image.
  • Reprobing: Strip membrane and reprobe for loading control (e.g., β-actin, GAPDH).

Expected Results: BCR-ABL kinase inhibition leads to increased p27Kip1 protein levels within 12-24 hours. The magnitude of increase correlates with inhibitor potency. This effect is mediated through decreased proteasomal degradation rather than increased transcription, as BCR-ABL signaling through PI3K/AKT regulates p27 stability [3] [8].

The following diagram illustrates the experimental workflow for comprehensive analysis of apoptosis and cell cycle effects in response to BCR-ABL kinase inhibition:

experimental_workflow cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis cluster_mechanisms Mechanistic Studies Start BCR-ABL Inhibitor Treatment A1 Annexin V/PI Staining (Early/Late Apoptosis) Start->A1 C1 DNA Content Analysis (PI Staining) Start->C1 M1 PI3K/AKT Pathway (Phospho-AKT, p27) Start->M1 A2 Caspase Activation (Caspase-3/7 Cleavage) A1->A2 A3 Mitochondrial Analysis (ΔΨm, Cytochrome c) A2->A3 A4 DNA Fragmentation (TUNEL, Sub-G1) A3->A4 Interpretation Data Integration & Mechanism Elucidation A4->Interpretation C2 p27Kip1 Expression (Western Blot) C1->C2 C3 Cyclin D2 Analysis (Western Blot, qPCR) C2->C3 C4 Proliferation Assays (BrdU/EdU Incorporation) C3->C4 C4->Interpretation M2 BCL-2 Family Proteins (BCL-2, BCL-XL, BIM) M1->M2 M3 Cell Cycle Regulators (RB Phosphorylation, CDKs) M2->M3 M3->Interpretation

Figure 2: Experimental Workflow for Analysis of BCR-ABL Kinase Inhibition. This diagram outlines the comprehensive approach to evaluating apoptosis induction, cell cycle effects, and molecular mechanisms following BCR-ABL inhibitor treatment. Integrating data from these complementary approaches provides a complete understanding of compound activity.

Data Integration and Interpretation Strategies

Time Course and Dose-Response Considerations

When evaluating BCR-ABL kinase inhibitors, it is essential to establish comprehensive time course and dose-response relationships for both apoptosis induction and cell cycle effects. These parameters provide critical insights into compound potency, mechanism of action, and potential therapeutic window.

  • Early Events (0-12 hours): BCR-ABL kinase inhibition typically produces rapid decreases in phosphorylation of immediate downstream targets (e.g., CRKL, STAT5), followed by modulation of p27Kip1 stability and cyclin D2 expression. Early apoptotic markers (e.g., phosphatidylserine exposure) may begin to appear within 12-24 hours.

  • Intermediate Events (24-48 hours): Maximum cell cycle arrest in G1 phase is typically observed within 24-48 hours, accompanied by increasing caspase activation and commitment to apoptotic death.

  • Late Events (48-72 hours): Significant cell death is observed through multiple assays (Annexin V/PI, sub-G1 accumulation), with eventual loss of cell viability and clonogenic potential.

Dose-response experiments should establish the IC₅₀ values for both cell cycle arrest and apoptosis induction, which may differ depending on the compound's specific mechanism. Comparing these values to biochemical kinase inhibition data helps validate the mechanism of action.

Complementary Assay Strategies

To comprehensively evaluate BCR-ABL kinase inhibitors, employ a multi-faceted approach that integrates data from complementary assays:

  • Correlate p27Kip1 induction with G1 arrest: The magnitude of p27Kip1 increase should correlate with the extent of G1 accumulation across different inhibitor concentrations.

  • Link caspase activation to apoptotic markers: The kinetics and extent of caspase activation should align with Annexin V positivity and subsequent loss of membrane integrity.

  • Connect cell cycle arrest to long-term outcomes: Determine whether initial cell cycle arrest is followed by apoptosis, senescence, or reversible quiescence using long-term clonogenic assays.

  • Validate mechanism using rescue experiments: Demonstrate that ectopic expression of cyclin D2 or p27Kip1 knockdown can modulate the cellular responses to BCR-ABL inhibition, confirming the functional importance of these pathways [4].

Troubleshooting Common Technical Issues
  • Low apoptosis signals: If apoptosis is minimal despite effective kinase inhibition, consider extending treatment duration, evaluating additional cell lines, or assessing alternative death pathways (autophagy, necrosis).

  • Inconsistent p27Kip1 detection: Use fresh protease inhibitors in lysis buffers and include positive controls (e.g., cells treated with PI3K inhibitor LY-294002) to ensure proper p27 detection.

  • Poor cell cycle resolution in flow cytometry: Ensure proper cell concentration, complete RNA digestion with RNase, and appropriate instrument calibration using DNA quality control particles.

  • Discordance between apoptosis assays: Recognize that different assays measure distinct stages of apoptosis; combine early (Annexin V), intermediate (caspase activation), and late (DNA fragmentation) markers for comprehensive assessment.

Conclusion

The comprehensive analysis of apoptosis induction and cell cycle modulation is essential for characterizing the activity and mechanism of BCR-ABL kinase inhibitors. The methods outlined in this application note provide researchers with robust, reproducible protocols for evaluating these critical cellular responses. The integration of multiple complementary assays allows for a complete understanding of compound activity, from initial target engagement through ultimate cell fate decisions.

The key advantages of this integrated approach include the ability to:

  • Distinguish cytostatic versus cytotoxic responses
  • Establish mechanistic connections between pathway modulation and phenotypic outcomes
  • Evaluate compound potency and efficacy across multiple relevant endpoints
  • Provide insights for optimizing compound structure and treatment strategies

As the field advances toward combination therapies and strategies to overcome resistance, these fundamental methodologies will continue to provide critical insights for developing more effective treatments for BCR-ABL-driven malignancies.

References

BCR-ABL kinase-IN-3 phosphoproteomics analysis techniques

Author: Smolecule Technical Support Team. Date: February 2026

Core Phosphoproteomics Workflow for BCR-ABL Analysis

The analysis of BCR-ABL signaling through phosphoproteomics typically follows a multi-step process, from sample preparation to data interpretation. The workflow below summarizes the key stages [1] [2] [3].

workflow SamplePrep Sample Preparation Lysis Cell Lysis & Protein Extraction SamplePrep->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Enrichment Phosphopeptide Enrichment Digestion->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing Bioinfo Bioinformatics & Network Modeling Data_Processing->Bioinfo

Diagram 1: Core phosphoproteomics workflow for BCR-ABL signaling analysis.

Detailed Experimental Protocols

Sample Preparation and Perturbation

Research often begins by perturbing the BCR-ABL signaling network in model cell lines (e.g., Ba/F3 murine pro-B cells transformed with Bcr-Abl). Common perturbations include [1]:

  • Pharmacological Inhibition: Using tyrosine kinase inhibitors (TKIs) like dasatinib at various concentrations and exposure times.
  • Genetic Manipulation: Stable overexpression or knockdown (e.g., using shRNA) of key kinases or regulators like SFKs (Lyn, Hck) or Ubash3b [1] [2].

Following perturbation, cells are lysed, proteins are extracted and denatured, and then digested into peptides using trypsin [1].

Phosphopeptide Enrichment and MS Analysis

This is a critical step for depth of analysis.

  • Enrichment: Tyrosine-phosphorylated peptides are specifically enriched from the complex peptide mixture using pan-specific anti-phosphotyrosine antibodies immobilized on beads [1] [2].
  • Mass Spectrometry: Enriched phosphopeptides are analyzed by Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). For quantitative comparisons, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or multiplexed isobaric tags (e.g., TMT) are employed [4] [2].

The table below summarizes key techniques:

Protocol Step Technique/Method Key Details & Purpose
Cell Model Ba/F3 murine pro-B cells Engineered to express Bcr-Abl; model for B-ALL [1].
Quantitative Labeling SILAC, TMT Enables precise, multiplexed comparison of phosphorylation changes across different conditions [4] [2].
Phosphopeptide Enrichment Immunoaffinity Purification Uses anti-phosphotyrosine antibodies to isolate phosphorylated peptides for deep coverage [1].
Mass Spectrometry LC-MS/MS Identifies peptides and locates phosphorylation sites [1].
Bioinformatics Network Analysis, Kinase Activity Inference Uses specialized databases/tools to identify pathways and predict kinase activity [3].

Data Analysis and Bioinformatics Strategy

After LC-MS/MS, data is processed to identify peptides, locate phosphorylation sites, and perform quantification [1]. Subsequent bioinformatics analysis is crucial for interpretation [3].

  • Kinase-Substrate Analysis: Resources like PhosphoSitePlus link identified phosphosites to known kinases.
  • Network Modeling: Data is integrated to build context-dependent networks showing BCR-ABL downstream events and feedback mechanisms [1].
  • Kinase Activity Inference: Tools like KSEA use the enrichment of known kinase substrates to infer changes in kinase activity.

The following diagram illustrates the data integration and modeling process [1] [2] [3]:

analysis MS_Data MS Quantification Data Comp1 Computational Analysis MS_Data->Comp1 PSP PhosphoSitePlus & Databases PSP->Comp1 Network Signaling Network Model Comp1->Network Builds/Infers

Diagram 2: Data integration from MS and knowledge bases for network modeling.

Key Considerations for Researchers

  • Experimental Design: Include appropriate controls and replicates. Using Bcr-Abl mutants with differential drug sensitivity helps distinguish direct Bcr-Abl substrates from those of other kinases [1].
  • Bioinformatics Resources: Numerous databases and tools are available. PhosphoSitePlus is a primary resource for curated phosphosites, while tools for kinase activity inference should be chosen based on benchmarking studies [3].
  • Integrative Analysis: Combining phosphoproteomics with other methods like interactome analysis provides a more comprehensive view. For example, proximity-dependent biotinylation can map protein interactions alongside phosphorylation changes [2].

Reference Information

  • Global Phosphoproteomics Reveals Crosstalk between Bcr-Abl and Negative Feedback Mechanisms [1]. This study provides the foundational methodology for phosphoprofiling in Bcr-Abl transformed cells using dasatinib perturbation and quantitative MS.
  • Integrative phosphoproteome and interactome analysis of the role of Ubash3b in BCR-ABL signaling [2]. This resource details the use of SILAC, BioID, and phospho-enrichment to investigate a key regulator in the BCR-ABL network.
  • Using phosphoproteomics data to understand cellular signaling: a comprehensive guide to bioinformatics resources [3]. This review is an essential guide for the bioinformatics phase of analysis, cataloging knowledge bases and tools.

References

overcoming BCR-ABL kinase-IN-3 resistance mutations T315I

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding & Overcoming T315I Resistance

Q1: What is the T315I mutation and why is it a problem? The T315I mutation is a single nucleotide change in the BCR-ABL1 gene that leads to a threonine-to-isoleucine substitution at position 315 within the kinase domain [1]. This residue is critical because it forms a key hydrogen bond with first- and second-generation TKIs like imatinib, dasatinib, and nilotinib. The substitution eliminates this bond and creates steric hindrance, blocking drug binding and conferring high-level resistance to all earlier TKIs [1]. Before the development of specific inhibitors, its presence in chronic phase CML was associated with a significantly worse overall survival (48.4 months from imatinib resistance vs. not reached for patients without the mutation) [2].

Q2: What are the current therapeutic options for T315I-mutated CML? The table below summarizes the primary strategies and key agents.

Strategy / Agent Class Example Drug(s) Key Mechanism / Note Efficacy / Consideration
ATP-competitive TKI (3rd Gen.) Ponatinib [1] A potent ATP-competitive inhibitor designed to bypass steric hindrance from the I315 residue. Effective, but dose-dependent risk of vascular occlusive events can limit its use [3] [4].
Allosteric (Myristoyl Pocket) Inhibitor Asciminib [3] STAMP mechanism; targets the ABL myristoyl pocket, independent of the ATP-binding site. Superior efficacy/tolerability vs. ponatinib in some cases; can induce deep molecular remission, enabling treatment-free remission attempts [3].
Protein Degradation (PROTAC) GZD824-based PROTACs (e.g., 7o) [4] Bifunctional molecule that recruits E3 ubiquitin ligase to tag BCR-ABLT315I for proteasomal degradation. In vivo efficacy shown in xenograft models (IC50 of 26.8 ± 9.7 nmol/L against Ba/F3T315I cells) [4].
Combination Therapy GNF-2 + Dasatinib [5] Allosteric inhibitor (GNF-2) combined with an ATP-competitive inhibitor (Dasatinib). Overcomes resistance in an Abl-independent manner; effective in inhibiting proliferation and clonogenicity of Ba/F3 cells with T315I mutation [5].
Alternative Pathway Targeting Various (e.g., JAK2, Hsp90 inhibitors) [6] Inhibits downstream (e.g., JAK/STAT) or parallel survival pathways. An alternative strategy; can be used in combination with TKIs to enhance effect [6] [5].

Q3: Are there any novel experimental strategies beyond traditional TKIs? Yes, Proteolysis-Targeting Chimeras (PROTACs) represent a promising paradigm shift. Unlike inhibitors that just block protein function, PROTACs, such as the GZD824-based degrader 7o, induce the complete degradation of the BCR-ABLT315I oncoprotein itself. This catalytic mode of action can overcome resistance caused by mutations and potentially target leukemic stem cells, offering a powerful new therapeutic modality [4].

Q4: How can I test combination therapies in vitro? The following protocol is adapted from a study demonstrating the synergy between the allosteric inhibitor GNF-2 and ATP-competitive inhibitors against T315I-mutant cells [5].

Protocol: Assessing Synergy in Proliferation and Clonogenicity

  • Cell Line: Ba/F3 cells stably transfected with BCR-ABLT315I.
  • Test Compounds: Allosteric inhibitor (e.g., GNF-2) and ATP-competitive inhibitors (e.g., Imatinib, Dasatinib, Nilotinib).
  • Procedure:
    • Cell Plating: Plate Ba/F3T315I cells at a density of 4x10⁵ cells/well in 6-well plates.
    • Drug Treatment: Treat cells with single agents or combinations (e.g., sub-optimal concentrations of Dasatinib (2 nM) with varying doses of GNF-2). Include solvent control (e.g., 1% DMSO).
    • Proliferation Assay (Trypan Blue Exclusion): After 72 hours of incubation (37°C, 5% CO₂), collect cells, mix with 0.4% trypan blue solution (1:1), and count viable (unstained) cells using a hemocytometer. Calculate IC₅₀ values.
    • Clonogenicity Assay (Soft Agar):
      • Prepare a base layer of 0.5% agar in culture medium in a 12-well plate and let it solidify.
      • Mix 1x10⁴ cells with 0.3% agar and pour it over the base layer.
      • After the top layer solidifies, add 1 mL of medium containing the desired drug treatments.
      • Incubate for 2 weeks until colonies are visible.
      • Stain colonies with MTT (5 mg/mL) for 4 hours, extract the dye, and measure the optical density at 570 nm.

Experimental Pathways & Workflows

The following diagrams, created with Graphviz, illustrate the core mechanisms and experimental strategies discussed.

1. Therapeutic Strategies to Overcome T315I Resistance This diagram summarizes the different mechanistic approaches to targeting BCR-ABLT315I.

T315I_Strategies BCR_ABL_T315I BCR-ABL(T315I) Resistant Protein Strategy1 ATP-competitive Inhibitor BCR_ABL_T315I->Strategy1 Strategy2 Allosteric Inhibitor BCR_ABL_T315I->Strategy2 Strategy3 PROTAC Degrader BCR_ABL_T315I->Strategy3 Strategy4 Combination & Alternative Pathway Targeting BCR_ABL_T315I->Strategy4 Ponatinib Ponatinib Strategy1->Ponatinib Asciminib Asciminib Strategy2->Asciminib GZD824_P GZD824-based PROTACs Strategy3->GZD824_P GNF2_Dasatinib GNF-2 + Dasatinib Strategy4->GNF2_Dasatinib

2. Experimental Workflow for Testing Combinations This flowchart outlines a standard experimental workflow for evaluating combination therapies in vitro.

Experimental_Workflow Start Culture BCR-ABLᵀ³¹⁵ᴵ Cell Line (e.g., Ba/F3) A Plate Cells for Assays Start->A B Apply Treatment Conditions: - Single Agents - Combinations - Vehicle Control A->B C Incubate (72 hrs) B->C D Perform Read-Out Assays C->D E1 Viable Cell Count (Trypan Blue) D->E1 E2 Clonogenic Assay (Soft Agar/MTT) D->E2 F Analyze Data: - IC₅₀ Calculation - Synergy Assessment E1->F E2->F

References

BCR-ABL kinase-IN-3 cell permeability and intracellular concentration improvement

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Enhancing Intracellular Delivery

FAQ: What are the main challenges in achieving sufficient intracellular concentration for BCR-ABL inhibitors? A primary challenge is the plasma membrane barrier, which prevents large or charged molecules from entering the cell cytosol efficiently. For biologics like monobodies, this is a major obstacle, and for small molecules, issues like efflux pumps or reduced binding due to mutations (e.g., T315I) can limit effectiveness [1].

FAQ: What strategies can improve cytosolic delivery? The table below compares two advanced methods for delivering protein-based inhibitors (like monobodies) into cells.

Strategy Mechanism of Action Key Advantages Key Considerations/Limitations

| Bacterial Type III Secretion System (T3SS) [1] | Uses engineered Yersinia bacteria to inject proteins directly into the cytosol. | - Bypasses endocytosis, avoiding lysosomal degradation.

  • Achieves high cytosolic concentrations (mid-micromolar range).
  • Delivery can be titrated by controlling bacterial multiplicity of infection (MOI). | - Requires specialized expertise in bacteriology and genetic engineering.
  • Potential safety and immunogenicity concerns for therapeutic use. | | Cell-Penetrating Peptides (CPPs) & Chimeric Toxins [1] | Fuses the cargo to a peptide or toxin subunit that facilitates cell entry, often via endocytosis. | - Utilizes well-established fusion protein techniques.
  • Can be applied to a variety of cargo proteins. | - Relies on endocytosis, often leading to inefficient endosomal escape and cargo degradation.
  • Can be limited by recombinant production challenges and immunogenicity. |

Experimental Protocols for Delivery & Measurement

Here are detailed methodologies for implementing the T3SS delivery approach and measuring intracellular concentration.

Protocol 1: Cytosolic Delivery of Inhibitors using the Type III Secretion System (T3SS) [1]

This protocol enables direct cytosolic delivery of protein-based BCR-ABL inhibitors (e.g., monobodies).

  • Monobody Engineering: Engineer the monobody (e.g., AS25) with an N-terminal secretion signal (15-150 amino acids) for the T3SS. Destabilizing mutations may be required for efficient unfolding and translocation.
  • Bacterial Preparation: Transform the engineered monobody gene into an avirulent Yersinia enterocolitica strain (e.g., ΔHOPEMTasd).
  • Host Cell Infection: Culture target leukemia cells (e.g., K562). Infect cells with bacteria at a specific Multiplicity of Infection (MOI) to titrate the delivery amount.
  • Translocation Assay: Incubate for a short period (e.g., 60-90 minutes). Lyse cells and analyze cytosolic fractions using immunoblotting to confirm monobody translocation.
  • Functional Validation:
    • Target Engagement: Use a split-Nanoluc assay to confirm binding to BCR-ABL in the cytosol.
    • Efficacy Assessment: Perform phospho-flow cytometry to measure inhibition of BCR-ABL signaling (e.g., reduction in CrkL phosphorylation) or apoptosis assays (e.g., Annexin V staining).

Protocol 2: Measuring Inhibitor Concentration and Activity via Mass Spectrometry [2]

This mass spectrometry-based method is highly sensitive for detecting kinase activity and inhibition.

  • Biosensor Incubation: Incubate CML cells (e.g., K562) with a cell-penetrating peptide biosensor substrate for Abl kinase.
  • Cell Lysis: Lyse cells and digest proteins.
  • Mass Spectrometry Analysis: Use Liquid Chromatography with Multiple Reaction Monitoring (LC-MRM) on a triple quadrupole mass spectrometer.
  • Quantification: Detect and quantify the phosphorylated vs. non-phosphorylated biosensor peptide. The ratio indicates Bcr-Abl kinase activity. The level of inhibition by a co-administered drug can be calculated relative to a no-drug control.

Experimental Workflow Visualization

The diagram below illustrates the core steps of the T3SS delivery protocol for getting inhibitors into cells.

cluster_bacterial_prep Bacterial Preparation & Engineering cluster_host_cell Host Cell Culture cluster_validation Functional Validation A Engineer Monobody with T3SS Signal B Transform into Y. enterocolitica A->B D Infect Cells with Bacteria at Set MOI B->D C Culture Target Leukemia Cells C->D E Incubate to Allow Translocation D->E F Lyse Cells & Analyze Cytosolic Fraction E->F G Confirm Target Engagement F->G H Assess Signaling Inhibition & Apoptosis G->H

Key Technical Considerations

When designing your experiments, please note:

  • Monitor for Mutations: The T315I "gatekeeper" mutation in BCR-ABL is a common cause of resistance, as it can sterically hinder inhibitor binding [3] [4]. Regularly sequence the kinase domain in your cell models.
  • Quantify Delivery Efficiency: The MRM mass spectrometry method [2] is highly sensitive and can detect kinase activity from samples equivalent to only ~15,000 cells, making it suitable for limited sample volumes.
  • Validate with Functional Assays: Confirming intracellular delivery is only the first step. Essential follow-ups include measuring the subsequent inhibition of downstream signaling pathways (e.g., Ras/MAPK, PI3K/Akt) [4] and the induction of apoptosis [1].

References

BCR-ABL kinase-IN-3 specificity enhancement against off-target kinases

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Inhibitor Specificity

Q: Our BCR-ABL inhibitor shows activity against off-target kinases. How can we investigate and improve its specificity?

  • Potential Cause 1: Inherent multi-kinase inhibition profile. The compound's scaffold might have affinity for kinases with similar ATP-binding pockets.
    • Solution: Conduct a broad-spectrum kinase profiling assay. This is the definitive method to identify off-target kinases. The results will guide further medicinal chemistry efforts to introduce structural features that create steric clashes or eliminate favorable interactions with off-targets [1] [2].
  • Potential Cause 2: Compound binding to the active (DFG-in) conformation of kinases. This conformation is highly conserved across many kinases, leading to poorer selectivity.
    • Solution: Explore structure-based drug design to develop Type II inhibitors. These compounds bind to the unique "DFG-out" inactive conformation of BCR-ABL, which can significantly enhance specificity. Imatinib, nilotinib, and ponatinib are examples of Type II inhibitors [1] [2].
  • Potential Cause 3: Inadequate engagement with the gatekeeper residue. The threonine at position 315 (Thr315) in BCR-ABL is a critical residue for inhibitor binding. Mutations here, like T315I, cause strong resistance and often affect specificity [1] [3].
    • Solution: Design inhibitors that form hydrogen bonds with the gatekeeper Thr315. For the T315I mutant, where isoleucine removes this hydrogen-bonding capacity, specialized inhibitors like ponatinib are required, which are designed to bypass this steric clash [1].

Experimental Protocols for Specificity Assessment

Here are detailed methodologies for key experiments to assess and understand inhibitor specificity.

1. Broad Kinase Profiling Assay

  • Objective: To quantitatively determine the half-maximal inhibitory concentration (IC50) of your compound against a wide panel of purified human kinases.
  • Methodology:
    • Platform: Utilize commercial services or in-house platforms that offer high-throughput kinase activity screening (e.g., using radioactivity, fluorescence, or luminescence readouts).
    • Procedure: Incubate a series of concentrations of your inhibitor with each kinase and its specific substrate/ATP mixture.
    • Data Analysis: Plot the percentage of kinase activity remaining against the log of inhibitor concentration. Calculate the IC50 value for each kinase from the resulting dose-response curve [2].
  • Outcome: A table of IC50 values that allows you to rank kinase susceptibilities and identify primary off-targets.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement of BCR-ABL and identified off-target kinases within a relevant cellular context.
  • Methodology:
    • Cell Treatment: Divide aliquots of BCR-ABL positive cell lysate or intact cells into two groups. Treat one group with your inhibitor and the other with a vehicle control (e.g., DMSO).
    • Heat Denaturation: Heat each sample to a range of different temperatures (e.g., from 40°C to 65°C).
    • Protein Analysis: Separate the soluble (non-denatured) protein from the aggregated (denatured) protein. Quantify the levels of BCR-ABL and off-target kinases in the soluble fraction using Western blotting.
    • Data Interpretation: A rightward shift in the thermal denaturation curve (melting temperature, Tm) for the drug-treated sample indicates that the inhibitor is bound and stabilizing the target protein against heat-induced aggregation [4].

Data Presentation & Analysis

The quantitative data from kinase profiling assays should be summarized for easy comparison. The table below illustrates a hypothetical structure based on common data presentation formats in the field [1] [3] [2].

Table 1: Hypothetical Kinase Selectivity Profile (This table illustrates a potential data structure; values are illustrative)

Kinase Target IC50 (nM) Type of Inhibition Notes / Clinical Relevance
BCR-ABL (WT) 10 Type II (DFG-out) Primary target.
BCR-ABL (T315I) >10,000 Resistant Gatekeeper mutation; confers resistance to most 1st/2nd gen TKIs [1] [3].
SRC 50 Type I (DFG-in) Common off-target for some BCR-ABL inhibitors (e.g., dasatinib) [2].
c-KIT 150 Type II Off-target of imatinib; relevant for side effects [1].
PDGFR 200 Type II Off-target of imatinib [1].
EGFR >5,000 No significant activity Demonstrates selectivity.

Experimental Workflow & Signaling Pathways

The following diagrams, created with Graphviz, outline the core experimental workflow for assessing specificity and the key signaling pathways involved.

Diagram 1: Specificity Assessment Workflow

specificity_workflow start Start: Identify Potential Off-Target Kinases in_silico In Silico Docking & Modeling start->in_silico biochemical Biochemical Kinase Profiling Assay in_silico->biochemical cellular Cellular Assays (e.g., CETSA, IC50) biochemical->cellular analyze Analyze Data & Prioritize Off-Targets cellular->analyze redesign Medicinal Chemistry & Redesign analyze->redesign Improve Specificity redesign->biochemical Test New Analog iterate Iterate Cycle redesign->iterate iterate->in_silico

Diagram 2: BCR-ABL Oncogenic Signaling

bcr_abl_signaling bcr_abl BCR-ABL Fusion Kinase (Constitutively Active) jak_stat JAK/STAT Pathway bcr_abl->jak_stat pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt ras_mapk RAS/MAPK Pathway bcr_abl->ras_mapk myc MYC bcr_abl->myc crkl CRKL/CRK bcr_abl->crkl proliferation Uncontrolled Proliferation jak_stat->proliferation survival Enhanced Cell Survival pi3k_akt->survival ras_mapk->proliferation myc->proliferation differentiation Blocked Differentiation myc->differentiation crkl->survival

Key Limitations and Next Steps

The most significant finding from my search is that "BCR-ABL kinase-IN-3" is not mentioned in the current scientific literature I accessed. Therefore, the following steps are crucial for your work:

  • Consult Vendor Data: Obtain the certificate of analysis from your compound supplier. They often provide initial selectivity data against a small panel of kinases.
  • Initiate Broad Profiling: Immediately commission a broad kinase screen (against 300+ kinases) to get a definitive map of your compound's off-target interactions. The data in this guide is based on well-known inhibitors like imatinib, dasatinib, and ponatinib [1] [4] [2].
  • Structure-Based Analysis: If the compound's chemical structure is known, use molecular docking studies against BCR-ABL and common off-target kinases (like SRC, c-KIT) to rationally design more specific analogs [2].

References

BCR-ABL kinase-IN-3 combination therapy to prevent resistance

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale for Combination Therapy

Using two different types of BCR-ABL1 inhibitors simultaneously is a powerful strategy to combat drug resistance in Chronic Myeloid Leukemia (CML). Resistance often arises from mutations in the kinase domain that prevent a single drug from binding effectively. Combination therapy attacks the protein from two different angles, making it much harder for the cancer cell to develop mutations that evade both drugs at once [1] [2].

The most promising approach combines an allosteric inhibitor (like asciminib) with an ATP-competitive inhibitor (like nilotinib, imatinib, or dasatinib) [1]. Asciminib binds to the myristoyl pocket of BCR-ABL1, a site distinct from the ATP-binding site. This dual targeting not only helps overcome existing resistance but can also produce a synergistic effect, leading to deeper inhibition and allowing for lower doses of each drug to be used, which can reduce toxicity [1] [2].

Efficacy Data from Preclinical and Clinical Studies

The table below summarizes key findings on the effectiveness of combination therapies.

Combination (Allosteric + ATP-competitive) Key Findings Study Type
Asciminib + Nilotinib Enhanced binding stability of nilotinib; synergistic effect for deeper inhibition [1]. Preclinical (Molecular Dynamics Simulation)
Asciminib + Ponatinib Elucidated allosteric communication pathway; significantly reduced concentration of ponatinib required for inhibition [1]. Preclinical (Molecular Dynamics Simulation)
Asciminib + Imatinib Prevented the development of resistant mutations [1]. Preclinical (Research Study)
Asciminib + Nilotinib / Imatinib / Dasatinib Demonstrated rapid efficacy and durable responses in patients; effective for heavily pre-treated patients [2]. Clinical (Phase 1 Trial)

Experimental Protocol: Molecular Dynamics (MD) Simulations

This methodology is used to understand, at an atomic level, how combination therapy enhances drug binding and stability [1].

  • System Preparation:

    • Obtain the 3D structure of the ABL1 kinase domain from a protein database (e.g., PDB: 5MO4).
    • Use software like Discovery Studio to create the wild-type ABL1 structure and position (dock) the inhibitors into their respective binding sites (ATP site and myristoyl pocket).
    • Assign protonation states to ionizable residues using a server like H++.
  • Simulation Setup:

    • Use MD simulation software such as AMBER.
    • Parameterize the protein with a force field (e.g., ff14SB) and the inhibitors with the General AMBER Force Field (GAFF).
    • Solvate the system in a water model (e.g., TIP3P) and add ions to neutralize the system's charge.
  • Running the Simulation:

    • Perform a two-stage energy minimization to relieve steric clashes.
    • Gradually heat the system to 310 K (physiological temperature) and equilibrate it.
    • Run a production MD simulation for at least 200 nanoseconds (ns) under constant temperature and pressure (NPT conditions) to collect trajectory data.
  • Trajectory Analysis:

    • Use analysis tools (e.g., the cpptraj module in AMBER) to study:
      • Root-mean-square deviation (RMSD): Measures the structural stability of the protein-inhibitor complexes.
      • Binding free energy: Calculated using the MM-GBSA method to quantify the strength of the interaction.
      • Inhibitor-residue interactions: Identifies key atomic contacts that contribute to binding stability.

The workflow for this protocol can be visualized as follows:

Start Start PDB Obtain Protein Structure (PDB: 5MO4) Start->PDB Prep System Preparation (Docking, Mutations, Protonation) PDB->Prep Param Parameterization (Force Fields) Prep->Param Solvate Solvation & Neutralization Param->Solvate Minimize Energy Minimization Solvate->Minimize Equil Heating & Equilibration Minimize->Equil MD Production MD Run (200 ns) Equil->MD Analysis Trajectory Analysis (RMSD, MM-GBSA, Interactions) MD->Analysis Results Interpret Results Analysis->Results

Troubleshooting Common Issues

  • Issue: Lack of Synergistic Effect in Experimental Models

    • Potential Cause: The specific mutations present in your cell line or model may not be susceptible to the chosen combination. Overlapping resistance mechanisms can negate the benefits.
    • Solution: Perform genetic sequencing of the BCR-ABL1 kinase domain in your model to identify the mutations. Consult the literature to match the mutation profile with effective drug pairs (e.g., asciminib is effective against the T315I mutation) [1] [2].
  • Issue: Excessive Toxicity or Cell Death in Primary Cells

    • Potential Cause: The combined inhibitory effect is too strong on both leukemic and healthy cells, or the dose is too high.
    • Solution: Titrate the doses of both drugs. Clinical trials have established recommended doses for expansion (e.g., asciminib 40 mg BID + nilotinib 300 mg BID); use these as a starting point for in vitro dose-response curves to find an effective yet tolerable window [2].
  • Issue: Resistance Emerges Despite Combination Therapy

    • Potential Cause: BCR-ABL1-independent resistance mechanisms might be activated. These can involve upregulation of alternative signaling pathways (e.g., FLT3) that bypass BCR-ABL1 inhibition [3].
    • Solution: Broaden your analytical approach. Use phosphoproteomics and network analysis to map signaling pathway rewiring in resistant cells. This can uncover new dependencies and suggest triple-therapy strategies (e.g., adding an FLT3 inhibitor like midostaurin) [3].

Key Insights for Researchers

  • Prioritize Allosteric Combinations: The synergy between asciminib (STAMP inhibitor) and ATP-competitive TKIs is strongly validated by both simulations and clinical data, making it a primary combination to investigate [1] [2].
  • Focus on Mutational Status: The success of combination therapy is highly dependent on the BCR-ABL1 mutation profile. Always characterize your experimental models before designing drug combination studies [1] [4].
  • Look Beyond BCR-ABL1: Be aware that non-mutational, kinase-independent resistance is a major clinical challenge. Exploring these pathways can reveal next-generation therapeutic targets [3].

References

BCR-ABL kinase-IN-3 assay optimization for Z-factor improvement

Author: Smolecule Technical Support Team. Date: February 2026

BCR-ABL Kinase-IN-3: Mechanism & Assay Principle

Understanding the molecular mechanism of BCR-ABL Kinase-IN-3 is crucial for rational assay design. Recent studies describe it as part of a novel "OH-implant" strategy, where a hydroxyl group is added to a noncovalent BCR-ABL inhibitor scaffold to improve its properties [1]. This modified compound can then be evolved into covalent kinase inhibitors (CKIs) that form a stable, irreversible bond with the ABL kinase, leading to sustained inhibition [1].

The diagram below illustrates the mechanism and a generalized assay workflow that can be adapted for this inhibitor.

cluster_mechanism BCR-ABL Kinase-IN-3 Mechanism cluster_assay Generalized Kinase Activity Assay Workflow Inhibitor BCR-ABL Kinase-IN-3 CovalentBond Irreversible Covalent Bond Inhibitor->CovalentBond  Electrophilic Group Lysine Catalytic Lysine (K) in Kinase Domain CovalentBond->Lysine A 1. Prepare Cell/Protein Extract (BCR-ABL expressing cells) B 2. Incubate with Inhibitor A->B C 3. Add Immobilized Substrate (e.g., GST-CrkL on beads) B->C D 4. Initiate Reaction with ATP C->D E 5. Wash & Elute Phosphorylated Substrate D->E F 6. Detect Phosphorylation (Western Blot / MALDI-TOF MS) E->F

Key Parameters for Z-Factor Optimization

The Z-factor is a critical metric for evaluating the quality and robustness of a high-throughput screening assay. The formula is: Z-factor = 1 - [ (3σc+ + 3σc-) / |μc+ - μc-| ] Where σ is the standard deviation and μ is the mean of the positive (c+) and negative (c-) controls.

A Z-factor ≥ 0.5 indicates an excellent assay suitable for screening. To achieve this, you must optimize key parameters to maximize the signal window (difference between means) and minimize data variation (standard deviations) [2].

The table below summarizes the core parameters to target for optimization.

Parameter Optimization Goal Suggested Approach
Cell Line & Extract Consistent, high BCR-ABL expression [2]. Use validated CML lines (e.g., K562). Maintain consistent culture and lysis conditions.
Inhibitor Concentration A concentration that gives a robust signal but is not fully inhibitory for the positive control. Perform a dose-response curve to find a sub-saturating concentration for testing.
Substrate A specific, efficient substrate with low background [2]. Use immobilized protein substrates like GST-CrkL, which offer high specificity and low noise [2].
Detection Method A method with a high signal-to-noise ratio. Western blot with phosphospecific antibodies or MALDI-TOF MS for quantitation [2].
Control Wells Well-defined positive and negative controls with low variability. Positive control: No inhibitor. Negative control: High-dose of a validated inhibitor (e.g., Imatinib).

Troubleshooting FAQ for Assay Optimization

Here are solutions to common issues that can degrade assay performance and Z-factor.

Q1: Our assay shows high background noise in the negative control. How can we reduce it?
  • Problem: Non-specific phosphorylation or nonspecific antibody binding.
  • Solutions:
    • Optimize Wash Stringency: Increase the number of washes after the kinase reaction and consider adding mild detergents (e.g., 0.1% Triton X-100) to the wash buffer to reduce non-specific binding [2].
    • Validate Substrate Specificity: Ensure your substrate (e.g., CrkL) is highly specific for BCR-ABL. The use of immobilized GST-fusion protein substrates can significantly lower background compared to peptide substrates [2].
    • Include a Blocking Step: Use a blocking agent like BSA (5%) during the incubation or detection steps to minimize nonspecific interactions.
Q2: The signal from the positive control is weak and variable. What can we do?
  • Problem: Insufficient kinase activity or poor reaction conditions.
  • Solutions:
    • Verify Cell Health and Lysis: Use log-phase cells and ensure lysis buffer contains protease and phosphatase inhibitors to preserve kinase activity and phosphorylation status [2].
    • Titrate ATP and Mg²⁺: The constitutive activity of BCR-ABL means it continuously utilizes ATP [3]. Titrate ATP and Mg²⁺ concentrations to find the optimal level for a strong signal without depleting reactants too quickly.
    • Check Reaction Incubation Time: Ensure the kinase reaction is incubated long enough for detectable phosphorylation but not so long that it reaches saturation, which can mask inhibitor effects.
Q3: We observe high well-to-well variability (data scatter). How can we improve reproducibility?
  • Problem: Inconsistent liquid handling, cell seeding, or substrate preparation.
  • Solutions:
    • Standardize Cell Seeding Density: Use the same cell density across all wells. For a 96-well format cytotoxicity assay, a common starting point is 5,000-10,000 cells per well [1].
    • Use Automated Liquid Handlers: For key reagent additions (inhibitor, ATP, substrate), use automated dispensers to improve precision and reduce human error.
    • Prepare Master Mixes: Prepare a single master mix of all common reagents (e.g., ATP, buffer) and dispense it to all wells to minimize preparation variability.
Q4: The Z-factor is acceptable with purified kinase but poor in whole-cell extracts. Why?
  • Problem: Interference from other cellular kinases or phosphatases in the complex extract.
  • Solutions:
    • Leverage Substrate Immobilization: The use of substrate proteins immobilized on glutathione beads allows for extensive washing, which effectively removes contaminating kinases and phosphatases present in the whole-cell extract, resulting in a cleaner signal [2].
    • Include Selective Phosphatase Inhibitors: Add potent phosphatase inhibitors (e.g., orthovanadate, sodium fluoride) to the lysis and reaction buffers to prevent dephosphorylation of your substrate [2].

The following workflow summarizes the key steps and decision points for troubleshooting a suboptimal Z-factor.

Start Low Z-Factor Q1 High Background Noise? Start->Q1 Q2 Low Positive Control Signal? Start->Q2 Q3 High Data Variability? Start->Q3 A1 • Increase wash stringency • Validate substrate specificity • Include blocking step Q1->A1 Yes A2 • Verify cell health & lysis • Titrate ATP/Mg²⁺ levels • Optimize reaction time Q2->A2 Yes A3 • Standardize cell density • Use automated liquid handlers • Prepare master mixes Q3->A3 Yes

Experimental Protocol: Key Steps for a Robust Assay

This protocol is adapted from established methods for assaying BCR-ABL kinase activity in whole-cell extracts [2].

  • Cell Line: K562 chronic myeloid leukemia cells [1] [2].

  • Culture Conditions: Grow in RPMI 1640 medium with 10% FBS at 37°C and 5% CO₂ [1].

  • Treatment: Seed cells at a consistent density (e.g., 5 × 10⁵ cells/mL). The day after seeding, treat with BCR-ABL Kinase-IN-3 or control compounds (e.g., Imatinib) for 2 hours [2].

  • Lysis Buffer: Use PBS or a specific buffer (50 mM HEPES pH 7.5) supplemented with 0.5-1% Nonidet P-40 (or Triton X-100), 1 mM orthovanadate, 1 mM NaF, and complete protease inhibitors [2] [4].

  • Procedure: Wash cells with ice-cold PBS. Lyse the cell pellet on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 × g for 10-30 minutes. Determine the protein concentration of the supernatant [2].

  • Substrate: Use glutathione beads pre-bound with a GST-CrkL fusion protein, a known efficient and specific substrate for BCR-ABL [2].

  • Kinase Reaction: Incubate cell extract (containing 10-50 μg of total protein) with the substrate-bound beads in kinase reaction buffer. Initiate the reaction by adding ATP (e.g., 10-100 μM) and MgCl₂. Allow the reaction to proceed at 30°C for 30 minutes [2].

  • Washing: After the reaction, pellet the beads and wash them thoroughly with lysis buffer to remove nonspecifically bound proteins and reduce background [2].

  • Elution: Elute the phosphorylated GST-CrkL substrate from the beads by boiling in SDS-PAGE sample buffer [2].

  • Detection:

    • Western Blot: Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-phospho-CrkL (or anti-phosphotyrosine) antibody. Detect using chemiluminescence [2].
    • Alternative - MALDI-TOF MS: For more precise quantitation, the phosphorylated substrate can be analyzed by mass spectrometry to detect a mass shift corresponding to the added phosphate group [2].

The information from the search results provides a strong foundation for understanding BCR-ABL biology and general assay principles. However, for the most accurate optimization of BCR-ABL Kinase-IN-3, you should always refer to the specific data sheet and recommended protocols from your compound supplier.

References

BCR-ABL kinase-IN-3 structural modifications for increased potency

Author: Smolecule Technical Support Team. Date: February 2026

Information on Broader BCR-ABL Inhibitor Design

While data on your specific compound is unavailable, the search yielded rich information on general strategies for increasing the potency of BCR-ABL inhibitors, which you can use as a foundational reference.

The table below summarizes key structural considerations and objectives based on research into novel BCR-ABL inhibitors [1].

Design Objective Key Structural Considerations Purpose & Mechanistic Insight
Overcoming T315I Mutation Incorporate a linear, rigid linker (e.g., ethynyl moiety) to skirt the bulky isoleucine side chain [1]. Avoids steric clash with Ile315; allows inhibitor to access the ATP-binding pocket [1].
Maintaining Critical H-Bond Optimize the core heterocycle (e.g., imidazo[1,2-b]pyridazine) to preserve hydrogen bonding with Met318 in the hinge region [1]. Crucial for maintaining high affinity against both native and T315I mutant BCR-ABL [1].
Improving Cardiac Safety Systematic modification of core structures responsible for hydrogen bonding to mitigate off-target kinase inhibition [1]. Aims to reduce cardiotoxicity linked with concurrent inhibition of kinases vital for cardiovascular function [1].

General Experimental Workflow for Inhibitor Validation

For your troubleshooting guides, you can outline a standard workflow used to validate new BCR-ABL inhibitors. The diagram below summarizes a multi-step process that integrates computational and experimental methods, as reflected in recent studies [1] [2] [3].

workflow Structural Analysis &    Molecular Design Structural Analysis &    Molecular Design In Vitro Kinase    Inhibition Assay In Vitro Kinase    Inhibition Assay Structural Analysis &    Molecular Design->In Vitro Kinase    Inhibition Assay Compound    Synthesis Cellular Proliferation    Assay Cellular Proliferation    Assay In Vitro Kinase    Inhibition Assay->Cellular Proliferation    Assay Potent Inhibitors    Identified Safety & Selectivity    Profiling Safety & Selectivity    Profiling Cellular Proliferation    Assay->Safety & Selectivity    Profiling Active Compounds    Selected In Vitro Kinase Inhibition Assay In Vitro Kinase Inhibition Assay Cellular Proliferation Assay Cellular Proliferation Assay

References

addressing BCR-ABL kinase-IN-3 metabolic stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Metabolic Stability

Here are some investigated strategies that you can explore to address metabolic stability issues.

Approach Mechanism & Rationale Key Findings & Considerations
Target SUMOylation [1] Inhibit SUMOylation to promote autophagic degradation of BCR-ABL. Targets protein stability, not just kinase activity. Genetic/pharmacological inhibition of E3 SUMO ligase TRIM28 induced BCR-ABL degradation. Effective in TKI-resistant CML models. [1]
Strategic Group Introduction [2] Introduce an acryloyl group to optimize the structure of a Bcr-Abl/c-Src dual kinase inhibitor. Acryloyl group introduction disrupted target binding, maintained antitumor activity, and showed an improved toxicity profile. [2]
Modulate Energy Metabolism [3] Use 2-Deoxy-D-glucose (2-DG) to inhibit glycolysis, inducing energy stress and autophagic cell death. 2-DG + imatinib synergistically inhibited CML cells, including T315I mutant lines. Effective for resistant cases via non-apoptotic death. [3]

Experimental Protocols for Key Assays

Here are detailed methodologies for experiments related to the strategies above.

Protocol: Assessing BCR-ABL Protein Stability via SUMOylation Inhibition

This protocol is based on the research investigating SUMOylation's role in BCR-ABL stability [1].

  • Objective: To evaluate if inhibiting SUMOylation reduces BCR-ABL protein levels.
  • Materials:
    • CML cell lines (e.g., K562, or TKI-resistant variants).
    • TRIM28 siRNA or a pharmacological SUMOylation inhibitor.
    • Lysis Buffer (RIPA buffer supplemented with protease and SUMOylation inhibitors like N-ethylmaleimide).
    • Antibodies: Anti-BCR-ABL, Anti-SUMO, Anti-TRIM28, and a loading control (e.g., GAPDH).
  • Procedure:
    • Cell Treatment: Seed cells and transfect with TRIM28-specific siRNA or treat with a SUMOylation inhibitor for 24-72 hours.
    • Protein Extraction: Lyse cells and quantify total protein concentration.
    • Immunoblotting: Separate proteins via SDS-PAGE, transfer to a membrane, and probe with relevant antibodies.
    • Co-immunoprecipitation (Co-IP): To confirm interaction, immunoprecipitate BCR-ABL from the lysate and blot for SUMO.
  • Expected Outcome: Successful inhibition of SUMOylation should result in decreased levels of BCR-ABL protein on the immunoblot.
Protocol: Evaluating Synergistic Effects with Metabolic Inhibition

This protocol is adapted from the study using 2-Deoxy-D-glucose (2-DG) [3].

  • Objective: To determine if inhibiting glycolysis synergizes with your BCR-ABL inhibitor to kill CML cells.
  • Materials:
    • CML cell lines (parental and TKI-resistant).
    • Your BCR-ABL kinase inhibitor (e.g., BCR-ABL kinase-IN-3).
    • 2-Deoxy-D-glucose (2-DG).
    • Cell viability assay kit (e.g., CCK-8 or MTS).
  • Procedure:
    • Cell Plating: Plate cells in 96-well plates.
    • Drug Treatment: Treat cells with a range of concentrations of your inhibitor and 2-DG, both alone and in combination.
    • Viability Assay: Incubate for 48-72 hours, then add the CCK-8 reagent and measure absorbance.
    • Data Analysis: Calculate the combination index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
  • Expected Outcome: A synergistic combination (CI < 1) suggests that metabolic modulation can overcome stability or resistance issues.

Experimental Workflow & Mechanism Visualization

To help visualize the logical flow of experiments and the underlying biological mechanisms, I have created the following diagrams using DOT language.

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and resolving metabolic stability issues.

workflow Start Identify Metabolic Stability Issue Assess Assess BCR-ABL Protein Level Start->Assess Synergy Test Synergy with Metabolic Inhibitor Start->Synergy Modify Explore Compound Modification Start->Modify MethodA Method: Inhibit SUMOylation (e.g., TRIM28 siRNA) Assess->MethodA MethodB Method: Combine with 2-DG and Measure Viability Synergy->MethodB MethodC Method: Introduce Acryloyl Group and Test Binding/Activity Modify->MethodC ResultA Did protein level decrease? MethodA->ResultA ResultB Was synergy (CI < 1) achieved? MethodB->ResultB ResultC Was activity maintained? MethodC->ResultC ResultA->Assess No Success Mechanism Validated Proceed to Further Development ResultA->Success Yes ResultB->Synergy No ResultB->Success Yes ResultC->Modify No ResultC->Success Yes

SUMOylation Stabilization Mechanism

This diagram illustrates how SUMOylation regulates BCR-ABL protein stability, based on the findings from the research [1].

mechanism TRIM28 TRIM28 SUMOylation SUMOylation TRIM28->SUMOylation StableBCRABL Stable BCR-ABL Protein SUMOylation->StableBCRABL Promotes P62 Autophagy Receptor P62 SUMOylation->P62 Inhibits Binding To Autophagy Autophagic Degradation DegradedBCRABL BCR-ABL Degraded Autophagy->DegradedBCRABL P62->Autophagy Inhibitor SUMOylation Inhibitor Inhibitor->SUMOylation Blocks

Important Note on Compound Specificity

The strategies provided are generalized from recent research on BCR-ABL inhibition. The exact molecular structure of BCR-ABL kinase-IN-3 will determine which strategy is most applicable. The introduction of an acryloyl group, for instance, is a specific medicinal chemistry optimization that would require structural knowledge of your compound [2].

References

BCR-ABL kinase-IN-3 protocol troubleshooting in filter-plate assays

Author: Smolecule Technical Support Team. Date: February 2026

Bcr-Abl Kinase Assay Protocol in Filter-Bottom Plates

The core methodology involves treating cells in filter-bottom plates, followed by in-plate lysis and a solid-phase kinase assay to determine inhibitor efficacy [1]. The workflow is designed for nonadherent suspension cell lines like K562.

workflow Start Start: Plate Cells (K562 suspension cells) A Compound Treatment (Add BCR-ABL kinase-IN-3 or other inhibitors) Start->A B Incubation (Typically 2-4 hours) A->B C In-Plate Lysis (Filter-bottom plate) B->C D Solid-Phase Kinase Assay (Immobilized substrate) C->D E Detection (Phospho-tyrosine antibody) D->E End Data Analysis (IC50 calculation) E->End

Detailed Protocol Steps:

  • Cell Plating and Treatment: Plate approximately 5 million K562 cells (which natively express Bcr-Abl) per well in a 96-well filter-bottom plate. Allow cells to adhere to the plate for 24 hours before treatment. Treat cells with your serial dilutions of BCR-ABL kinase-IN-3. Prepare dilutions in DMSO or aqueous buffer as appropriate, and include positive (e.g., Imatinib) and negative (DMSO-only) controls [2] [3].
  • Incubation and Lysis: Incubate cells with the inhibitor for a defined period (e.g., 2 hours). Immediately after treatment, wash cells with ice-cold PBS within the filter plate. Lyse cells directly in the plate using a suitable lysis buffer. A typical buffer includes 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM orthovanadate) [2] [1].
  • Kinase Reaction: The kinase activity in the clarified lysate can be assayed using an immobilized protein substrate. A common substrate is a Glutathione-S-Transferase (GST) fusion protein, such as GST-CrkL, immobilized on glutathione agarose beads. The kinase reaction is performed by incubating the bead-bound substrate with the cell lysate in the presence of ATP [2].
  • Detection and Analysis: After the kinase reaction, the phosphorylated substrate is detected. This is typically done by immunoblotting using a generic anti-phosphotyrosine antibody (e.g., 4G10). The signal intensity is then quantified to determine the level of kinase inhibition and calculate the apparent IC50 value for BCR-ABL kinase-IN-3 [3].

Troubleshooting Guide and FAQs

Here are common issues and solutions for filter-plate Bcr-Abl kinase assays.

Problem Area Specific Problem Potential Causes Recommended Solutions
Signal Issues High background signal Incomplete washing; nonspecific antibody binding; insufficient blocking Optimize wash stringency (e.g., add mild detergent); include no-substrate control; titrate antibody [3].
Low phosphorylation signal Low kinase activity; inefficient cell lysis; substrate saturation Verify inhibitor dilution; check lysis efficiency microscopically; optimize substrate/ATP concentration [2] [3].
Technical Variability High well-to-well variability Inconsistent cell plating; uneven lysis; pipetting errors Use homogeneous cell suspension; pre-mix lysis buffer; calibrate pipettes; include technical replicates [1].
Data Quality Shallow IC50 curves Incomplete inhibition; insufficient drug exposure time; target not primary driver Extend pre-incubation time; verify compound stability; use resistant cell line as control [3].

Frequently Asked Questions:

  • What are the key advantages of using a filter-plate assay for Bcr-Abl inhibition studies? This format allows for medium-throughput screening, enables efficient washing and buffer exchange to reduce background, and uses disease-relevant cell lines, providing a more physiologically relevant context than assays with purified kinases [1] [3].

  • How can I confirm that the signal I'm measuring is specifically from Bcr-Abl? Using a specific substrate like GST-CrkL, which is a known endogenous target of Bcr-Abl, increases specificity. Furthermore, you can validate your assay by showing that the signal is abolished in the presence of well-characterized Bcr-Abl inhibitors like Imatinib [2] [4].

  • My compound shows efficacy in this assay, but not in cell proliferation assays. Why? Kinase activity inhibition is an immediate direct effect, while proliferation is a downstream, long-term outcome influenced by many other signaling pathways (e.g., PI-3 kinase) [4]. A disconnect can indicate issues with compound bioavailability, stability, or the presence of alternative survival pathways.

Key Considerations for Your Experiment

  • Compound Specificity: The assay measures overall Bcr-Abl kinase activity inhibition. To confirm BCR-ABL kinase-IN-3's specificity, you may need to test it against a panel of other kinases.
  • Cell Model Relevance: The K562 cell line is a standard model for CML. However, for studying resistance mechanisms, consider using isogenic cell lines engineered to express specific Bcr-Abl resistance mutations (e.g., T315I) [3].
  • Detection Method Flexibility: While immunoblotting is common, the protocol can be adapted for other detection methods, such as ELISA or mass spectrometry, for better quantification or to avoid antibody dependency [2] [3].

References

Comparative Efficacy of First-Generation and Second-Generation BCR-ABL Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and mechanistic data for the three approved TKIs, which can serve as a reference for comparing new compounds.

Feature Imatinib Nilotinib Dasatinib
Generation First Second Second
Relative Potency (in vitro) Baseline (1x) 20-30x higher [1] 325x higher [1]
Binding Conformation Inactive (DFG-out) [2] Inactive (DFG-out) [2] Active [2]
CCyR at 12 months (vs. Imatinib) 65%-72% (Reference) 78%-80% (Higher) [1] 83% (Higher) [1]
MMR at 12 months (vs. Imatinib) 22%-28% (Reference) 43%-44% (Higher) [1] 46% (Higher) [1]
Common Resistance Mutations Multiple (P-loop, T315I, etc.) [3] Most, except T315I [3] Most, except T315I [3]

Abbreviations: CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response.

Key Experimental Protocols for Comparison

When evaluating a new BCR-ABL inhibitor like "BCR-ABL kinase-IN-3," the following established experimental methodologies are critical for generating comparable data.

In Vitro Kinase Inhibition Assays
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against the purified BCR-ABL kinase protein. This is a primary measure of a compound's potency.
  • Typical Protocol: A radioactivity-based or fluorescence-based assay is used to measure the transfer of the phosphate group from ATP to a substrate peptide. Serial dilutions of the inhibitor are incubated with the kinase enzyme and substrates. The IC₅₀ value is calculated from the dose-response curve, indicating the concentration required to inhibit 50% of the kinase activity.
Cellular Proliferation and Viability Assays
  • Purpose: To assess the compound's ability to inhibit the growth and survival of BCR-ABL positive leukemia cell lines.
  • Typical Protocol:
    • Cell Lines: Use human CML cell lines, such as K562 or KU812.
    • Treatment: Plate cells and treat them with a range of concentrations of the test compound for 48-72 hours.
    • Viability Measurement: Quantify viability using methods like the [³H]-thymidine incorporation assay (measures DNA synthesis) or the MTT assay (measures metabolic activity).
    • Data Analysis: Calculate the IC₅₀ value for growth inhibition, which reflects the compound's cellular potency.
Analysis of Downstream Signaling Pathways
  • Purpose: To confirm that the compound's mechanism of action is through inhibition of BCR-ABL and its key downstream effectors.
  • Typical Protocol:
    • Cell Treatment: Treat BCR-ABL positive cells with the inhibitor for a few hours.
    • Protein Extraction and Western Blot: Lyse the cells, separate proteins by gel electrophoresis, and transfer them to a membrane.
    • Antibody Detection: Probe the membrane with specific antibodies against phosphorylated (active) forms of key BCR-ABL signaling proteins, such as STAT5, CRKL, ERK1/2, and the ribosomal S6 protein (RPS6) [4].
    • Interpretation: Effective BCR-ABL inhibitors will cause a dephosphorylation of these proteins, confirming on-target activity.
Mutation Resistance Profiling
  • Purpose: To test the compound's efficacy against a panel of common BCR-ABL mutants that confer resistance to earlier TKIs, most notably the T315I "gatekeeper" mutation.
  • Typical Protocol: This can be done using:
    • In vitro kinase assays with purified mutant kinase domains.
    • Engineered cell lines that express specific BCR-ABL mutants (e.g., T315I, P-loop mutations). The ability of the new compound to inhibit proliferation and signaling in these resistant models is then assessed [3].

BCR-ABL Signaling and Inhibitor Mechanism

The following diagram illustrates the core BCR-ABL signaling pathway and the mechanistic points of inhibition for the different classes of TKIs.

G BCR-ABL Signaling and TKI Inhibition cluster_pathway Downstream Signaling Pathways cluster_tki TKI Binding Conformation BCR_ABL BCR-ABL Oncogene STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K/AKT/mTOR BCR_ABL->PI3K RAS RAS/RAF/MEK/ERK BCR_ABL->RAS CRKL CRKL BCR_ABL->CRKL Survival Cell Survival & Proliferation Apoptosis Inhibition of Apoptosis STAT5->Survival STAT5->Apoptosis PI3K->Survival PI3K->Apoptosis RAS->Survival RAS->Apoptosis CRKL->Survival CRKL->Apoptosis ActiveConf Active Conformation ActiveConf->BCR_ABL Stabilizes InactiveConf Inactive Conformation (DFG-out) InactiveConf->BCR_ABL Stabilizes Dasatinib Dasatinib Dasatinib->ActiveConf Binds Imatinib Imatinib, Nilotinib Imatinib->InactiveConf Binds

Finding Information on Experimental Compounds

  • Search Specialized Databases: Probe chemical and pharmacological databases like PubChem or ChEMBL using the compound's exact name or canonical SMILES string. These often contain bioactivity data from high-throughput screenings.
  • Review Patent Literature: Experimental data for novel compounds are frequently disclosed in patent applications before appearing in journals. Search the USPTO, EPO, or Google Patents.
  • Contact Suppliers: Reach out to the chemical suppliers or manufacturers that list the compound for sale, as they may provide data sheets or technical reports with preliminary efficacy data.

References

BCR-ABL kinase-IN-3 potency against T315I mutant versus ponatinib

Author: Smolecule Technical Support Team. Date: February 2026

Ponatinib's Potency Against Key BCR-ABL Mutants

The following table summarizes ponatinib's in vitro activity against native BCR-ABL and major resistance-conferring mutants, including T315I. The data demonstrates that ponatinib is a potent pan-BCR-ABL inhibitor at clinically achievable concentrations [1].

BCR-ABL Variant Ponatinib IC50 (nM) Clinical Relevance
Native (unmutated) 3 - 16 [1] Baseline potency [1].
T315I (single mutant) 16 [1] Potent inhibitor; overcomes the most recalcitrant gatekeeper mutation [2] [3] [1].
Other single mutants 3 - 16 [1] Effective against all tested single mutants [1].
Select Compound Mutants Varies (see note) Retains activity against many, but some (e.g., T315I+E255V) confer high-level resistance [2].

> Note on Compound Mutants: While ponatinib is effective against all single mutants, certain compound mutations (two or more mutations on the same BCR-ABL allele) can confer high-level resistance. For example, the E255V/T315I compound mutant exhibited an IC50 of 659.5 nM, which is over 6.5-fold higher than the average steady-state plasma concentration in patients [2].

Experimental Protocols for Assessing TKI Potency

The data on ponatinib's efficacy was generated using standard preclinical methodologies in the field. Here are the details of the key experimental protocols as described in the search results [2] [1] [4]:

  • Cell-Based Viability/Proliferation Assays

    • Model System: Engineered Ba/F3 cell lines (murine pro-B cells) expressing native BCR-ABL, single mutants (e.g., T315I), or compound mutants.
    • Procedure: Cells are exposed to a concentration gradient of the TKI (e.g., ponatinib) for a set period, typically 72 hours.
    • Measurement: Cell viability is measured using colorimetric assays like MTT. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
  • Immunoblot Analysis

    • Purpose: To confirm that the inhibition of cell viability is directly linked to the suppression of BCR-ABL kinase activity.
    • Procedure: Protein lysates from TKI-treated cells are analyzed by Western blot.
    • Targets: Blots are probed for phosphorylated BCR-ABL (e.g., at Tyr393 or a similar activation loop residue) and total BCR-ABL protein. A decrease in phosphorylation indicates direct kinase inhibition [2].
  • Biochemical Mutagenesis Screens

    • Purpose: To proactively identify potential resistance mutations that might emerge under TKI treatment.
    • Procedure: A cell-based mutagenesis screen is performed to selectively pressure BCR-ABL-expressing cells with the TKI. The "escape" clones that proliferate are then sequenced to identify the resistance-conferring mutations in the BCR-ABL kinase domain [5].

Ponatinib's Mechanism Against the T315I Mutant

The diagram below illustrates how ponatinib uniquely overcomes the T315I mutation, a key feature of its mechanism of action [3].

G PON Ponatinib T315I Isoleucine 315 (T315I) Mutation PON->T315I Binds effectively T315 Threonine 315 (T315) (Gatekeeper Residue) Inhibition Inhibition of BCR-ABL Signaling T315I->Inhibition With Ponatinib Resistance Resistance to Therapy T315I->Resistance With Other TKIs ATP ATP ATP->T315I Normal binding allows signaling OtherTKIs Other TKIs (e.g., Imatinib, Nilotinib) OtherTKIs->T315 Binds via H-bonds OtherTKIs->T315I Steric clash & lost H-bonding

Suggestions for Further Investigation

To find the information you are looking for on "BCR-ABL kinase-IN-3," I suggest the following steps:

  • Check Specific Journals: Search in specialized, high-impact journals focused on medicinal chemistry (e.g., Journal of Medicinal Chemistry, European Journal of Medicinal Chemistry) as they often publish the initial characterization of novel compounds.
  • Refine Your Search: Use the compound's specific chemical name or IUPAC name, as "BCR-ABL kinase-IN-3" is likely a catalog name from a specific supplier. You can also try searching by its CAS Registry Number if available.
  • Consult Chemical Databases: Search commercial chemical supplier databases (e.g., MedChemExpress, Selleckchem, Tocris) for the compound's product page, which sometimes includes limited biochemical data.

References

BCR-ABL kinase-IN-3 selectivity profiling across kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Kinase Selectivity Profiling

Kinase selectivity profiling is essential in drug development to determine how specific an inhibitor is for its intended target versus other kinases. This helps in predicting potential side effects and understanding the drug's mechanism of action [1] [2].

The core objective is to determine the half-maximal inhibitory concentration (IC50) of a compound against a large panel of kinases. A lower IC50 value indicates greater potency. This data is used to create selectivity maps, showing which kinases are significantly inhibited at a given drug concentration [2].

The table below summarizes the typical assay formats used by specialized contract research organizations, like Reaction Biology, for this purpose [2].

Assay Parameter Commonly Available Options
Assay Formats Radiometric filter-binding (HotSpot), Scintillation proximity (³³PanQinase), HTRF probe displacement, ADP-Glo (for lipid kinases)
Screening Formats Single-concentration screening (in duplicate) or full 5-10 point dose-response curves for IC50 determination
ATP Concentrations Physiologic (1 mM), low (1-10 µM), or at the apparent ATP-Km for each kinase
Data Output % Enzyme activity remaining and calculated IC50 values

How Selectivity Data is Presented for Established Inhibitors

For well-characterized BCR-ABL inhibitors, selectivity data is often presented in two key ways:

  • Tabular IC50 Data: A comprehensive table lists IC50 values against wild-type BCR-ABL and a wide range of its mutant forms, as well as against other kinases like SRC or c-Kit. This allows for a direct, quantitative comparison of a drug's potency and spectrum of activity [3] [4].
  • Kinase Selectivity Maps: A graphical, "tree-map" visualization of the human kinome, where each kinase is colored based on the percentage of activity remaining after treatment with a specific concentration of the drug. This provides an immediate, at-a-glance view of a compound's selectivity profile [2].

The following diagram illustrates the standard workflow for generating this kind of kinase inhibitor selectivity data.

Start Start: Kinase Selectivity Profiling A1 Compound Preparation (DMSO stock solution) Start->A1 A2 Assay Setup with Kinase Panel (>300 kinases) A1->A2 A3 Incubation with Radioactive ATP (³³P) or with ADP-Glo Reagent A2->A3 A4 Signal Detection (Filter binding, scintillation) A3->A4 A5 Data Analysis: Calculate % Inhibition and IC50 A4->A5 A6 Reporting: Generate Selectivity Map and Table A5->A6

References

BCR-ABL kinase-IN-3 binding mode comparison with DFG-in and DFG-out inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding BCR-ABL Kinase Conformations and Inhibitor Binding

The BCR-ABL kinase domain can switch between active and inactive conformations, primarily distinguished by the orientation of a three-amino-acid motif (Asp-Phe-Gly, or DFG) in the activation loop [1] [2]. This structural difference is exploited by two main classes of inhibitors:

  • DFG-in Inhibitors (Type I): These bind to the active conformation of the kinase. The DFG motif points inward ("DFG-in"), and the activation loop is open, creating an accessible ATP-binding pocket [1] [3].
  • DFG-out Inhibitors (Type II): These bind to the inactive conformation of the kinase. The DFG motif flips outward ("DFG-out"), and the activation loop folds back into the ATP-binding site, creating an extended hydrophobic pocket next to the ATP site that these inhibitors target [1] [2].

The diagram below illustrates the structural differences between these conformations and their respective binding pockets.

G Kinase BCR-ABL Kinase Domain Active Active Conformation (DFG-in) Kinase->Active Inactive Inactive Conformation (DFG-out) Kinase->Inactive Pocket1 ATP-binding pocket is accessible Active->Pocket1  Features Pocket2 Extended hydrophobic pocket is created Inactive->Pocket2  Features Inhibitor1 DFG-in Inhibitor (Type I) Pocket1->Inhibitor1  Binds Inhibitor2 DFG-out Inhibitor (Type II) Pocket2->Inhibitor2  Binds

Comparison of DFG-in and DFG-out Inhibitors

The choice of binding mode leads to significant differences in the properties, strengths, and weaknesses of the inhibitors, as summarized in the table below.

Feature DFG-in Inhibitors (Type I) DFG-out Inhibitors (Type II)
Kinase Conformation Active [3] Inactive [3] [2]
DFG Motif "DFG-in" orientation [1] "DFG-out" orientation [1] [2]
Binding Site ATP-binding pocket only [1] ATP-binding site + adjacent hydrophobic pocket [2]
Selectivity Generally lower (targets conserved active form) [2] Generally higher (targets unique inactive form) [2]
Representative Drugs Dasatinib [4], Nilotinib [2] Imatinib [2], Ponatinib [5] [2], Asciminib (Allosteric) [5]
Key Resistance Mutations T315I (gatekeeper) [4] [2] T315I (gatekeeper), P-loop mutations (e.g., G250E, Y253H, E255K) [2] [6]

Experimental Protocols for Binding Mode Characterization

To definitively determine the binding mode of a BCR-ABL inhibitor like "BCR-ABL kinase-IN-3," researchers employ a combination of biochemical, biophysical, and computational techniques. The following workflow outlines a standard multi-technique approach for binding mode characterization.

G Start Characterize Inhibitor Binding Mode Method1 1. In Silico Molecular Docking Start->Method1 Method2 2. In Vitro Kinase Assay Start->Method2 Method3 3. X-ray Crystallography or Cryo-EM Start->Method3 Method4 4. Cellular Assays Start->Method4 Detail1 Hypothesizes binding pose and affinity to active/inactive kinase structures (e.g., from PDB). Method1->Detail1 Detail2 Measures IC₅₀ and inhibition of kinase activity; determines potency. Method2->Detail2 Detail3 Directly visualizes inhibitor bound to kinase domain, confirming binding mode. Method3->Detail3 Detail4 Validates effect in cells: anti-proliferation (GI₅₀) and inhibition of BCR-ABL phosphorylation. Method4->Detail4

Here are detailed methodologies for the key experiments shown in the workflow:

  • In Silico Molecular Docking [5] [6]:

    • Procedure: The 3D structure of the BCR-ABL kinase domain (e.g., from PDB entries like 2HYY for DFG-out or 1IEP for DFG-in) is prepared by adding hydrogen atoms and optimizing charges. The 3D structure of the inhibitor is also prepared and energy-minimized. Docking simulations (e.g., using AutoDock Vina or Glide) are performed with the kinase binding site defined as a grid box. The stability of the top-ranked binding poses is often further validated by Molecular Dynamics (MD) Simulations (e.g., 50-100 ns runs in explicit solvent) to analyze root-mean-square deviation (RMSD) and key molecular interactions over time [5].
    • Key Data: Docking score (kcal/mol), predicted hydrogen bonds and hydrophobic interactions, stability from MD simulations.
  • In Vitro Kinase Assay [7]:

    • Procedure: A recombinant BCR-ABL kinase domain is incubated with the inhibitor at varying concentrations in a reaction buffer containing ATP and a peptide substrate. The reaction is stopped after a set time, and kinase activity is measured by detecting the amount of phosphorylated substrate, often using ELISA, fluorescence resonance energy transfer (FRET), or radioactivity. Data is fitted to a dose-response curve to calculate the IC₅₀ value (half-maximal inhibitory concentration).
    • Key Data: IC₅₀ value (nM or µM), dose-response curve.
  • X-ray Crystallography [1] [2]:

    • Procedure: The BCR-ABL kinase domain is co-crystallized with the inhibitor. X-rays are diffracted through the crystal, and the resulting data is processed to generate an electron density map. The inhibitor is modeled into the observed electron density. The structure is refined to obtain the final atomic coordinates.
    • Key Data: Protein Data Bank (PDB) accession code; list of specific molecular interactions (e.g., hydrogen bonds with Met318, π-π stacking with Phe401 in the DFG-out pocket) [5] [2].
  • Cellular Anti-proliferation Assay [5] [7]:

    • Procedure: BCR-ABL-positive leukemia cell lines (e.g., K562, Ba/F3) are seeded in culture plates and treated with a range of inhibitor concentrations. After 48-72 hours, cell viability is measured using a colorimetric (e.g., CCK-8) or fluorescence assay. Data is used to calculate the GI₅₀ value (concentration for 50% growth inhibition). To confirm on-target effects, western blotting is used to analyze the levels of phosphorylated BCR-ABL and its key downstream signaling proteins (e.g., CrkL, STAT5) [5] [8].
    • Key Data: GI₅₀ value (nM or µM), Western blot images showing reduced phosphorylation.

How to Proceed with BCR-ABL Kinase-IN-3

Since specific data on "BCR-ABL kinase-IN-3" is not available in the published literature I searched, I suggest the following steps to acquire the necessary information:

  • Check Chemical Databases: Search for the compound on professional chemical vendor websites (e.g., MedChemExpress, Selleckchem, Tocris). Their product pages often provide detailed protocol data, including IC₅₀/GI₅₀ values and suggested molecular targets, which can offer strong clues about its binding mode.
  • Contact the Manufacturer/Source: If you obtained the compound from a specific laboratory or company, reach out to them directly for any unpublished data, technical notes, or a certificate of analysis.
  • Perform In Silico Analysis: If you have the compound's SMILES string or structure, you can use the experimental protocols outlined above to initiate your own molecular docking studies as a starting point for hypothesis generation.

References

BCR-ABL kinase-IN-3 performance in xenograft models versus standard TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Preclinical Efficacy Data

The table below summarizes the key experimental findings for KF1601 compared to standard Tyrosine Kinase Inhibitors (TKIs) like ponatinib and nilotinib [1] [2].

Compound Targets Efficacy against BCR::ABL1T315I In Vivo Efficacy (Xenograft Model) Key Safety Findings (Thrombo-inflammatory response)
KF1601 BCR::ABL1, FLT3 Effective inhibition (IC50 in low nM range); suppressed proliferation of Ba/F3T315I and patient-derived T315I mutant cells [1]. K562 xenograft mouse model: Achieved complete tumor regression. Orthotopic mouse model: Significantly prolonged survival [1] [2]. Favorable: No carotid artery occlusion; vessel walls preserved intact in a murine thrombosis model [1] [2].
Ponatinib BCR::ABL1 Effective inhibition; used as a positive control in studies [1]. Preclinically, increased median survival in Ba/F3 BCR::ABL1T315I xenograft models [3]. Severe: Induced carotid artery occlusion and extensive vessel wall damage in the same model [1] [2].
Nilotinib BCR::ABL1 Not effective against T315I mutation (negative control) [1]. Information not specified in provided search results. Information not specified in provided search results.

Experimental Protocols for Key Assays

For your guide's methodology section, here are the detailed experimental protocols from the KF1601 study.

1. In Vivo Xenograft Model

  • Cell Line: K562 human CML cells [1] [2].
  • Model Type: Mouse xenograft model [1] [2].
  • Key Readouts:
    • Tumor volume/burden: Measured to assess complete tumor regression [1].
    • Survival: Monitored in an orthotopic model to evaluate significant prolongation of life [1] [2].

2. In Vitro Cell Proliferation Inhibition (IC50)

  • Cell Lines Used:
    • Murine Ba/F3 cells (parental, and those expressing native BCR::ABL1 or BCR::ABL1T315I) [1].
    • Human CML cell lines (K562, TCCS, TCCST315I, KOPM28, KOPM28T315I) [1].
  • Methodology: Cellular proliferation assays were conducted to determine the half-maximal inhibitory concentration (IC50) values [1].

3. Thrombo-Inflammatory Response Assessment

  • Model: Murine thrombosis model [1] [2].
  • Key Readouts:
    • Carotid artery occlusion: Assessed for occurrence.
    • Vessel wall damage: Evaluated and compared between treatments [1] [2].

Mechanism of Action and Signaling Pathway

KF1601 is a dual-target inhibitor. The following diagram illustrates its mechanism and the key signaling pathways involved in its therapeutic action, based on the study's rationale [1] [2].

G KF1601 KF1601 BCR_ABL1 BCR::ABL1 KF1601->BCR_ABL1 Inhibits FLT3 FLT3 KF1601->FLT3 Inhibits STAT5 STAT5 Signaling BCR_ABL1->STAT5 Activates ERK ERK Signaling BCR_ABL1->ERK Activates CRKL CRKL Signaling BCR_ABL1->CRKL Activates FLT3->STAT5 Activates Resistance TKI Resistance FLT3->Resistance Contributes to Proliferation Uncontrolled Cell Proliferation STAT5->Proliferation ERK->Proliferation CRKL->Proliferation

This diagram shows how KF1601 simultaneously targets two key drivers of disease progression and resistance in blast phase CML (BP-CML).

Interpretation and Research Context

  • KF1601's Profile: The data positions KF1601 as a promising preclinical candidate, particularly for the challenging blast phase CML (BP-CML) where FLT3 signaling is activated in about 50% of cases [1] [2]. Its ability to overcome the T315I "gatekeeper" mutation while exhibiting a more favorable safety profile than ponatinib represents a significant potential advantage.
  • Overcoming Resistance: The dual inhibition strategy is key. While ponatinib is effective against BCR::ABL1-dependent resistance (like T315I), KF1601 also targets BCR::ABL1-independent resistance via the FLT3 pathway [1].
  • Safety Differentiation: The stark contrast in thrombo-inflammatory responses between KF1601 and ponatinib in the murine model is a critical differentiator, suggesting KF1601 may avoid the severe cardiovascular adverse events associated with ponatinib [1] [2].

References

BCR-ABL kinase-IN-3 cross-reactivity analysis with Src family kinases

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitors with Dual BCR-ABL and Src Kinase Activity

Several approved and investigational kinase inhibitors are known to target both BCR-ABL and Src family kinases. The table below summarizes key compounds and their reported potencies (IC₅₀ values) [1] [2].

Inhibitor Name Primary Targets Reported IC₅₀ for BCR-ABL Reported IC₅₀ for Src (or SFK members) Key Characteristics
Dasatinib [2] BCR-ABL, Src, c-Kit <1 nM [2] 0.8 nM [2] Potent multi-target inhibitor; binds to active and inactive kinase conformations [3].
Bosutinib [2] Src, Abl 1 nM [2] 1.2 nM [2] Dual Src/Abl inhibitor; also affects PI3K/AKT/mTOR, MAPK/ERK pathways [2].
Ponatinib [2] Abl, PDGFRα, VEGFR2, FGFR1, Src 0.37 nM [2] 5.4 nM [2] Third-generation TKI; active against the T315I "gatekeeper" mutation [3].
PP2 [2] Lck, Fyn (SFK members) Information Missing 4-5 nM (for Lck/Fyn) [2] Research-grade Src family kinase inhibitor; frequently used in mechanistic studies [4].
Saracatinib (AZD0530) [2] Src, c-Yes, Fyn, Lyn Less active [2] 2.7 nM [2] Potent Src inhibitor; has undergone clinical trials for other cancers [4].

Experimental Protocols for Profiling Kinase Inhibitors

To establish the cross-reactivity profile of a kinase inhibitor like "BCR-ABL kinase-IN-3", a combination of biochemical and cellular assays is essential. Here are standard protocols referenced in the literature.

  • Biochemical Kinase Assays: These cell-free experiments determine a compound's direct inhibitory activity against purified kinase proteins.

    • Methodology: Tyrosine-dephosphorylated kinase proteins (e.g., ABL, ABLT315I) are incubated with the inhibitor and ATP. Kinase activity is measured by quantifying autophosphorylation or phosphorylation of a generic substrate like enolase. Dose-response curves are generated to calculate IC₅₀ values [5].
    • Application: This method is used to confirm direct inhibition of BCR-ABL and its common mutants (e.g., T315I), and to test against purified Src kinase [5].
  • Cellular Proliferation and Viability Assays: These assess the functional effect of the inhibitor on leukemic cell lines.

    • Methodology: BCR-ABL-positive cell lines (e.g., K562, KYO1) and Ba/F3 cells engineered to express native or mutant BCR-ABL are cultured with the inhibitor for 72-96 hours. Viability is measured using metrics like GI₅₀ (concentration for 50% growth inhibition) [6] [5].
    • Application: This confirms the compound's anti-proliferative effect in a cellular context and its potency against specific BCR-ABL mutations [6].
  • Immunoblot Analysis of Signaling Pathways: This technique verifies the on-target effect of the inhibitor within the cell.

    • Methodology: Cells are treated with the inhibitor and lysed. Proteins are separated by SDS-PAGE and immunoblotted with antibodies against phosphorylated targets (e.g., CrkL, a direct BCR-ABL substrate; or STAT5). Total protein levels are also checked to ensure equal loading [7] [5].
    • Application: A reduction in phospho-CrkL indicates successful BCR-ABL inhibition. Assessing phosphorylation of STAT5, which can be activated by both BCR-ABL and SFKs like Hck, can provide evidence of Src pathway inhibition [7].

BCR-ABL and Src Kinase Signaling Pathway

The diagram below illustrates the functional interplay between BCR-ABL and Src family kinases, which explains why many inhibitors target both.

G BCRABL BCR-ABL Oncogene SFKs Src Family Kinases (e.g., Hck, Lyn) BCRABL->SFKs Activates STAT5 STAT5 BCRABL->STAT5 Phosphorylates (Direct) SFKs->STAT5 Phosphorylates (Direct/Indirect) GeneExp Proliferation & Anti-apoptotic Gene Expression STAT5->GeneExp Inhibitor Dual BCR-ABL/Src Inhibitor (e.g., Dasatinib, Bosutinib) Inhibitor->BCRABL Blocks Inhibitor->SFKs Blocks

Diagram Title: BCR-ABL and Src Kinase Signaling Interplay

The diagram shows that BCR-ABL can activate SFKs like Hck, creating a parallel signaling pathway [7]. Both BCR-ABL and SFKs can contribute to the phosphorylation and activation of STAT5, a key transcription factor driving leukemic cell survival and proliferation [7]. Therefore, a dual inhibitor can simultaneously block these major oncogenic signals.

Research Recommendations

Since specific data on "BCR-ABL kinase-IN-3" is not available, here are suggestions for your next steps:

  • Check Commercial Sources: The compound may be a research chemical sold by suppliers like Selleckchem. These vendors often provide detailed datasheets with selectivity profiles across a panel of kinases.
  • Broaden Your Search: Look for information using the compound's chemical name or catalog number (if known) rather than its common research name.
  • Consult Related Studies: Review the methodologies and results from studies on the inhibitors listed in the table above, as they serve as excellent benchmarks for the type of data you are seeking [6] [5].

References

BCR-ABL kinase-IN-3 validation using phospho-BCR-ABL STAT5 Crkl Western blot

Author: Smolecule Technical Support Team. Date: February 2026

Core Methodology: The Multiplex Western Blot Approach

A highly relevant experimental approach is the PathScan Bcr/Abl Activity Assay [1]. This is a multiplex Western blot detection cocktail designed to simultaneously measure the inhibition of key Bcr-Abl signaling pathway components, perfectly aligning with the targets you mentioned.

  • Targets Detected: The cocktail contains antibodies to detect phospho-c-Abl (the kinase domain of Bcr-Abl), phospho-Stat5, and phospho-CrkL.
  • Internal Control: It also includes an antibody for Rab11 to control for protein loading, which is crucial for quantitative analysis.
  • Key Advantage: This method allows for the detection of all three phospho-targets and the loading control on a single membrane without the need for stripping and reprobing. This saves time, minimizes reagent use, and reduces variability, ensuring that the signal comparisons are made from the same sample load [1].

Expected Outcomes and Data Interpretation

When treating Bcr-Abl positive cells (like K562 or KCL22 cell lines) with a kinase inhibitor like BCR-ABL kinase-IN-3, you would expect to see a dose-dependent or time-dependent reduction in the phosphorylation of these key proteins. The table below outlines the role of each target and the expected result upon successful kinase inhibition.

Target Protein Role in Bcr-Abl Signaling Expected WB Result with Effective Inhibitor
Phospho-Bcr (Tyr177) Critical docking site for adaptor proteins (e.g., Grb2), initiating downstream pro-growth signaling [2]. Decreased phosphorylation signal.
Phospho-Stat5 Transcription factor activated by Bcr-Abl; promotes cell proliferation and survival [3] [4]. Decreased phosphorylation signal.
Phospho-CrkL Key downstream adapter protein; its phosphorylation is a direct biomarker of Bcr-Abl kinase activity [1] [3] [5]. Decreased phosphorylation signal.

The Bcr-Abl Signaling Pathway & Assay Principle

The following diagram illustrates the simplified signaling pathway you are investigating and the core principle of the multiplex Western blot assay. An effective BCR-ABL kinase inhibitor should block the phosphorylation events highlighted in red.

G BcrAbl Bcr-Abl Kinase pTyr177 p-Bcr (Tyr177) BcrAbl->pTyr177 Auto-phosphorylation pCrkL p-CrkL BcrAbl->pCrkL Phosphorylates pStat5 p-Stat5 BcrAbl->pStat5 Activates Survival Cell Proliferation & Survival pTyr177->Survival Downstream signaling pCrkL->Survival Downstream signaling pStat5->Survival Gene transcription Inhibitor BCR-ABL kinase-IN-3 Inhibitor->BcrAbl Inhibits Assay Multiplex Western Blot Detects these phospho-proteins Assay->pTyr177  Measures Assay->pCrkL  Measures Assay->pStat5  Measures

Considerations for Your Validation Guide

To create a comprehensive and objective comparison guide, here are some key points to consider based on the available literature:

  • Use a Validated Cell Model: The K562 and KCL22 human CML cell lines are standard models used extensively to study Bcr-Abl signaling and inhibitor response [3] [5].
  • Include a Standard Inhibitor: For a fair comparison of BCR-ABL kinase-IN-3's performance, include a well-established positive control like Imatinib (STI-571). The PathScan assay was designed to detect responses to this very inhibitor [1] [4].
  • Account for Biological Variability: Be aware that Bcr-Abl protein levels and their regulation can be influenced by the tumor microenvironment, such as oxygen or glucose shortage, which might affect inhibitor efficacy [3].
  • Explore Alternative Methods: While Western blotting is fundamental, other methods like ELISA for total phosphotyrosine [6] or mass spectrometry-based assays [5] can provide complementary data, especially for higher throughput or greater sensitivity.

References

BCR-ABL kinase-IN-3 comparative resistance profile with second-generation TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Understanding TKI Resistance Mechanisms

Resistance to TKIs in Chronic Myeloid Leukemia (CML) is broadly categorized into two main types, each with distinct mechanisms.

Mechanism Category Description Key Examples

| BCR::ABL1-Dependent | Resistance directly related to the BCR::ABL1 oncoprotein itself. [1] | • Kinase Domain Mutations: interfere with drug binding. [2] [3]BCR::ABL1 Gene Amplification: leads to protein overexpression. [1] | | BCR::ABL1-Independent | Resistance arising from other cellular mechanisms, allowing cancer cells to survive even with inhibited BCR::ABL1. [2] | • Alternative Signaling Pathways: Activation of survival paths like PI3K/AKT, JAK/STAT, MAPK, and SRC/AKT. [1]mTOR Pathway Activation: sustains cell survival. [2]Altered Drug Transport: affects intracellular drug concentrations. [1] |

Resistance Profiles of Approved 2nd Generation TKIs

The table below summarizes the primary resistance mechanisms and limitations associated with the main second-generation TKIs, based on clinical and preclinical observations.

TKI (2nd Gen) Primary Resistance Concerns & Notable Mutations Key Alternative Resistance Pathways
Dasatinib Less effective against T315I mutation. [2] Activation of LYN kinase. [2]
Nilotinib Less effective against T315I mutation. [2] Information not specified in search results.
Bosutinib Less effective against T315I mutation. [2] Information not specified in search results.
Ponatinib (3rd Gen) Potent against T315I mutation. [1] [2] BCR::ABL1-independent resistance via mTOR pathway activation. [2]

Experimental Models for Profiling Resistance

To establish a comparative resistance profile for a new compound like "BCR-ABL kinase-IN-3," the following experimental approaches, as demonstrated in the literature, are essential.

1. Cellular Modeling of Acquired Resistance

  • Method: Expose BCR-ABL1-positive cell lines (e.g., KCL22) to increasing concentrations of the investigational drug over a prolonged period to generate resistant clones. [2]
  • Measurement: Compare the proliferation rates of parental versus resistant clones when exposed to the drug to confirm resistance. [2]

2. Differentiating Resistance Mechanisms

  • BCR-ABL1 Dependency Check: Sequence the ABL kinase domain in resistant cells to rule out mutations. Confirm sustained inhibition of BCR-ABL1 activity by measuring phosphorylation of its direct substrate, CRKL. [2]
  • Transcriptomic Analysis: Use RNA sequencing (RNA-seq) to compare gene expression in parental and resistant cell lines after drug treatment. A lack of transcriptional response in resistant cells indicates BCR-ABL1-independent survival pathways. [2]
  • Pathway Activation Analysis: Perform western blotting to check for sustained phosphorylation of key signaling nodes (e.g., RPS6 for mTORC1 activity) despite BCR-ABL1 inhibition. [2]

3. High-Throughput Drug Screening

  • Method: Screen resistant cell lines with a library of approved oncology drugs to identify agents that remain effective. This can reveal vulnerabilities and implicated pathways. [2]
  • Validation: Test identified drugs ex-vivo on primary bone marrow cells from TKI-resistant patients and in vivo in xenograft mouse models to confirm efficacy. [2]

The experimental workflow for these investigations can be visualized as follows:

workflow Start Generate Resistant Cell Line Step1 Characterize Phenotype: Proliferation Assays Start->Step1 Step2 Sequence ABL Kinase Domain Step1->Step2 Step3 Assess BCR-ABL1 Activity (p-CRKL measurement) Step2->Step3 Step4 RNA-seq & Pathway Analysis (Western Blot) Step3->Step4 No mutation found Step5 Drug Repurposing Screen Step4->Step5 End Validate Findings (In vivo models) Step5->End

Key Signaling Pathways in BCR-ABL1-Independent Resistance

When BCR-ABL1-independent resistance develops, cancer cells often activate alternative signaling pathways to survive. The diagram below illustrates the key pathways involved, as identified in the search results.

pathways cluster_alternative Alternative Activation in Resistance SurvivalSignal Growth/Survival Signals PI3K PI3K/AKT Pathway SurvivalSignal->PI3K JAK JAK/STAT Pathway SurvivalSignal->JAK MAPK MAPK Pathway SurvivalSignal->MAPK SRC SRC/AKT Pathway SurvivalSignal->SRC mTOR mTOR Pathway SurvivalSignal->mTOR Outcome Cell Survival & Proliferation (Despite BCR-ABL1 Inhibition) PI3K->Outcome JAK->Outcome MAPK->Outcome SRC->Outcome mTOR->Outcome

Research Implications and Future Directions

For researchers profiling "BCR-ABL kinase-IN-3," the established models and pathways provide a clear roadmap:

  • Benchmarking: Compare its efficacy and mutation coverage head-to-head with approved 2nd-gen TKIs using the experimental protocols above.
  • Novelty Identification: The greatest value for a new compound lies in overcoming T315I resistance and/or delaying or preventing BCR-ABL1-independent resistance, for instance, by also targeting pathways like mTOR. [2]
  • Combination Strategies: If the compound is a potent BCR-ABL1 inhibitor but susceptible to alternative pathway resistance, its value may be in rational combinations (e.g., with mTOR or autophagy inhibitors). [2]

References

×

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

683.2090902 Da

Monoisotopic Mass

683.2090902 Da

Heavy Atom Count

48

UNII

5MWF2X9XSZ

Dates

Last modified: 08-10-2024

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